1-(3-Hydroxypropyl)-4-methylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSQNBRNIYETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201235 | |
| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5317-33-9 | |
| Record name | 1-(3-Hydroxypropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5317-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-1-piperazine)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-Methylpiperazin-1-yl)propan-1-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DBM2RWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Properties and Synthetic Utility of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxypropyl)-4-methylpiperazine, identified by its CAS number 5317-33-9, is a key heterocyclic building block in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, safety and handling protocols, and its significant role as a synthetic intermediate. A detailed experimental protocol for its synthesis is provided, alongside its application in the preparation of the clinically relevant α1-adrenergic receptor antagonist, Naftopidil. Furthermore, the mechanism of action of Naftopidil is illustrated through a detailed signaling pathway diagram, highlighting the therapeutic relevance of piperazine-containing scaffolds.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature, appearing as a white to off-white substance.[1][2] It possesses a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .[1][3] Key physicochemical properties are summarized in Table 1 for ease of reference. Spectroscopic data, essential for its identification and characterization, are presented in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5317-33-9 | [1][3] |
| Molecular Formula | C8H18N2O | [1][3] |
| Molecular Weight | 158.24 g/mol | [1][3] |
| Melting Point | 30 °C | [1][2] |
| Boiling Point | 75-78 °C at 0.5 mmHg | [1][2] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 15.10 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform. Very soluble (1000 g/L) at 25 °C (Calculated).[1][4] | [1][4] |
| Appearance | White to Off-White Solid | [1][2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ= 1.70 (pseudo quintuple peak, J = 5.8 Hz, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (pseudo triple peak, J = 5.8 Hz, 2H), 3.77 (pseudo triple peak, J = 5.3 Hz, 2H), 4.09 (broad single peak, 1H) | [1] |
| InChI | InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | [1] |
| SMILES | N1(CCCO)CCN(C)CC1 | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and 3-bromo-1-propanol.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-methylpiperazine (6.99 mL, 63 mmol) in toluene (30 mL).
-
Addition of Reagent: Slowly add 3-bromo-1-propanol (2.62 mL, 30 mmol) to the reaction mixture.
-
Initial Reaction: Stir the reaction mixture at room temperature overnight.
-
Heating: Subsequently, heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture and wash the filter cake thoroughly with toluene.
-
Purification: Remove the toluene from the filtrate under reduced pressure. Subject the resulting residue to Kugelrohr distillation (boiling point: 180 °C/2 mbar) to yield the pure product as a colorless oil (4.08 g, 25.8 mmol, 86% yield).[1]
Application in the Synthesis of Naftopidil
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its utility in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[5] The synthesis of Naftopidil can be achieved through the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane (an epoxide). The hydroxyl group of this compound can be activated (e.g., by conversion to a leaving group) to react with a suitable naphthol derivative, or alternatively, the piperazine nitrogen can be directly involved in the ring-opening of an epoxide derived from naphthol. A general synthetic approach is outlined below.
Conceptual Experimental Protocol for Naftopidil Synthesis:
-
Epoxide Formation: React 1-naphthol with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
Ring Opening: In a suitable solvent such as ethanol or isopropanol, react the formed epoxide with this compound. The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration. Recrystallization from a suitable solvent like ethanol can be performed to obtain pure Naftopidil.
Role in Drug Discovery: The Case of Naftopidil
Naftopidil is a selective antagonist of the α1D-adrenergic receptor, with a lower affinity for the α1A and α1B subtypes.[1][4] This selectivity is crucial for its therapeutic effect in benign prostatic hyperplasia (BPH). In BPH, the enlarged prostate gland constricts the urethra, leading to lower urinary tract symptoms (LUTS). The smooth muscle of the prostate and bladder neck contains α1-adrenergic receptors, which mediate muscle contraction. By blocking these receptors, particularly the α1D subtype, Naftopidil induces smooth muscle relaxation, thereby alleviating the obstruction and improving urinary flow.[1][3]
Signaling Pathway of α1-Adrenergic Receptors
The signaling pathway initiated by the activation of α1-adrenergic receptors is a classic G-protein coupled receptor (GPCR) cascade. The binding of an agonist (e.g., norepinephrine) to the α1-adrenergic receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Naftopidil, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.
Safety and Handling
This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate for the preparation of more complex molecules with significant biological activity, as exemplified by its role in the synthesis of Naftopidil. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working with piperazine-based compounds. The continued exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]
- 3. Naftopidil | নাফটোপিডিল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftopidil - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine, with CAS number 5317-33-9, is a piperazine derivative utilized in biochemical research and as a synthetic intermediate in organic chemistry. Its molecular structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, imparts specific physicochemical characteristics that are crucial for its application, particularly in medicinal chemistry where such properties govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such a chemical entity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems. It is a colorless to pale yellow liquid or a low-melting solid at room temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [1][2][3][4] |
| Molecular Weight | 158.24 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid; White to Off-White Solid | [1][2] |
| Melting Point | 30 °C; 244-246 °C | [1][2] |
| Boiling Point | 252.8 °C at 760 mmHg; 75-78 °C at 0.5 mmHg | [1][2] |
| Density | 0.988 g/cm³ (Predicted) | [1][2] |
| pKa | 15.10 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform; Soluble in water and organic solvents | [2] |
| Flash Point | 111.6 °C | [1][2] |
| Refractive Index | 1.4823 (at 23 °C) | [1] |
| LogP | -0.50800 | [1] |
Note on Discrepancies: There are conflicting reports regarding the melting point. One source indicates a low melting point of 30 °C, which is consistent with its description as a low-melting solid, while another reports a much higher range of 244-246 °C.[1][2] The boiling point is provided at both atmospheric and reduced pressures, which is standard. The density and pKa values are predicted and should be confirmed experimentally for critical applications.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties listed above.
Melting Point Determination
The capillary method is a standard technique for determining the melting point of a solid.[2][5]
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire sample has melted is recorded as the final melting point.
-
Boiling Point Determination
For liquids, the boiling point can be determined using methods such as the Thiele tube method or simple distillation.[3][6]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]
-
Apparatus: Thiele tube or distillation apparatus, thermometer, small test tube, capillary tube, heating source.[6]
-
Procedure (Thiele Tube Method):
-
A few milliliters of the liquid are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
-
Density Measurement
The density of a liquid can be determined using a pycnometer or a digital density meter.[8][9]
-
Principle: Density is defined as the mass per unit volume of a substance.[9]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, or a digital density meter.[8]
-
Procedure (Pycnometer Method):
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are present.
-
The filled pycnometer is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]
-
pKa Determination
Potentiometric titration is a precise and common method for determining the pKa of a substance.[1][10][11]
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. In a titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa corresponds to the pH at the half-equivalence point.[12]
-
Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, titration vessel.[1]
-
Procedure:
-
A solution of the compound with a known concentration is prepared.
-
The pH electrode is calibrated and immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments from a burette.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.[1][12]
-
Solubility Determination
The shake-flask method is a traditional and reliable way to determine the thermodynamic solubility of a compound.
-
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
-
Apparatus: Vials with screw caps, a constant temperature shaker or rotator, analytical balance, filtration or centrifugation equipment, and an analytical method to quantify the dissolved compound (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer).
-
The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound.[13]
-
Visualizations
The following diagrams illustrate the logical workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. thinksrs.com [thinksrs.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. matestlabs.com [matestlabs.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. lup.lub.lu.se [lup.lub.lu.se]
1-(3-Hydroxypropyl)-4-methylpiperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 1-(3-Hydroxypropyl)-4-methylpiperazine, a key building block in contemporary chemical and pharmaceutical research.
Core Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O | [1][2][3][4] |
| Molecular Weight | 158.24 g/mol | [1][2][3][4] |
| CAS Number | 5317-33-9 | [1][2] |
| Appearance | White to Off-White Solid | [3][5] |
| Melting Point | 30 °C | [3] |
| Boiling Point | 75-78°C at 0.5 mmHg | [3] |
| Purity | ≥98% | [1][6] |
Synthesis Protocol: Nucleophilic Substitution
A prevalent method for the synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and a 3-halopropanol, typically 3-bromo-1-propanol.
General Procedure:
-
Dissolution: N-methylpiperazine is dissolved in a suitable organic solvent, such as toluene.
-
Reagent Addition: 3-Bromo-1-propanol is added to the solution in a dropwise manner.
-
Initial Reaction: The reaction mixture is stirred at ambient temperature for a duration of 12-24 hours.
-
Heating: The mixture is subsequently heated to 80°C for approximately 2 hours to drive the reaction to completion.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filter cake is washed with additional toluene.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by Kugelrohr distillation to yield the final colorless, oily product.
Compound Identification and Characterization
The structural identity of this compound is intrinsically linked to its molecular formula and weight, which are experimentally verifiable through techniques such as mass spectrometry and elemental analysis.
Caption: Relationship between compound name, formula, and molecular weight.
References
An In-depth Technical Guide to the Solubility of 1-(3-Hydroxypropyl)-4-methylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Hydroxypropyl)-4-methylpiperazine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines reported qualitative data with expected solubility trends based on the compound's structure and the known solubility of analogous compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to guide researchers in generating precise data.
Introduction to this compound
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of a hydroxyl group and a tertiary amine within its structure imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility profile. Understanding its solubility in various organic solvents is critical for a range of applications, including reaction chemistry, purification, formulation development, and in various analytical procedures. This compound is often used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Solubility Profile
Quantitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound and provides an expected solubility trend based on the properties of structurally similar compounds. It is important to note that these are estimations and should be confirmed by experimental determination.
| Organic Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Expected Quantitative Solubility Range (g/L) at 25°C |
| Chloroform | CHCl₃ | 4.1 | Slightly Soluble[1][2] | 10 - 50 |
| Methanol | CH₃OH | 5.1 | Expected to be Soluble | > 100 |
| Ethanol | C₂H₅OH | 4.3 | Expected to be Soluble | > 100 |
| Acetone | C₃H₆O | 5.1 | Expected to be Soluble | 50 - 100 |
| Dichloromethane | CH₂Cl₂ | 3.1 | Expected to be Soluble | 50 - 100 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Expected to be Soluble | 20 - 70 |
| Toluene | C₇H₈ | 2.4 | Expected to be Sparingly Soluble | < 10 |
| n-Hexane | C₆H₁₄ | 0.1 | Expected to be Insoluble | < 1 |
Disclaimer: The expected quantitative solubility ranges are estimations based on the general solubility of amines and piperazine derivatives and should be experimentally verified for precise applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set at the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a validated HPLC or GC method.
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains to be extensively published, the provided qualitative information, expected trends, and a detailed experimental protocol offer a valuable resource for researchers. The outlined methodology will enable the generation of accurate solubility data, which is crucial for the effective application of this compound in drug development and chemical synthesis. It is recommended that researchers perform their own solubility studies to obtain quantitative data relevant to their specific experimental conditions and solvent systems.
References
Spectroscopic Profile of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(3-Hydroxypropyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound (CAS No: 5317-33-9).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.09 | broad single peak | 1H | - | -OH |
| 3.77 | pseudo triple peak | 2H | 5.3 | -CH₂-OH |
| 2.60 | pseudo triple peak | 2H | 5.8 | -N-CH₂-CH₂- |
| 2.35-2.60 | m | 8H | - | Piperazine ring protons |
| 2.26 | s | 3H | - | -CH₃ |
| 1.70 | pseudo quintuple peak | 2H | 5.8 | -CH₂-CH₂-CH₂- |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not currently available in public spectral databases. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2940 | C-H (alkane) | Stretching |
| ~1450 | C-H (alkane) | Bending |
| ~1100 | C-O | Stretching |
| ~1050 | C-N | Stretching |
Mass Spectrometry (MS)
Detailed mass spectral data, including fragmentation patterns for this compound, is not widely published. The nominal mass of the protonated molecule [M+H]⁺ would be approximately 159.26 g/mol . Experimental determination is recommended for accurate mass and fragmentation analysis.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to 16 ppm, centered at 6 ppm.
-
A 30-degree pulse angle is applied with a relaxation delay of 1.0 seconds.
-
A total of 16 scans are acquired and averaged.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
-
The spectral width is set to 240 ppm, centered at 100 ppm.
-
A 30-degree pulse angle is used with a relaxation delay of 2.0 seconds.
-
A total of 1024 scans are acquired and averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat sample is prepared. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The sample is then placed in the infrared beam path.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.
-
Data Acquisition:
-
The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) for volatile samples.
-
The electron energy is set to 70 eV.
-
The ion source temperature is maintained at 230 °C.
-
The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
Caption: Workflow for Spectral Analysis of this compound.
An In-depth Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine: Synthesis, Commercial Availability, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Hydroxypropyl)-4-methylpiperazine, a key building block in pharmaceutical synthesis. The document details its chemical and physical properties, commercial availability, synthetic protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the kinase inhibitor Bosutinib.
Physicochemical Properties and Commercial Availability
This compound is a piperazine derivative utilized in biochemical research and as a precursor in organic synthesis.[1][2] Its key identifiers and typical physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5317-33-9[1] |
| Molecular Formula | C₈H₁₈N₂O[1] |
| Molecular Weight | 158.24 g/mol [1] |
| IUPAC Name | 3-(4-methylpiperazin-1-yl)propan-1-ol |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | 75-78 °C at 0.5 mmHg |
| Purity | ≥95% or ≥98%[1][3] |
| Solubility | Soluble in water and common organic solvents |
Table 3: Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purities and offered quantities vary by supplier.
| Supplier | Reported Purity | Available Quantities |
| Santa Cruz Biotechnology | ≥98%[1] | Grams |
| Sigma-Aldrich | ≥95% | Grams to Kilograms |
| Thermo Scientific Chemicals | 98% | Grams |
| ChemicalBook | 99%+ (HPLC)[2] | Grams to Kilograms[2] |
| CP Lab Safety | min 98%[4] | Grams |
| MySkinRecipes | 95%[3] | Grams |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for the API Bosutinib.
Synthesis of this compound
A general and widely used method for the synthesis of this compound involves the nucleophilic substitution of a 3-halopropanol with N-methylpiperazine. The following protocol is adapted from established procedures.[2]
Reaction Scheme:
Materials:
-
N-methylpiperazine
-
3-Bromo-1-propanol
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve N-methylpiperazine (2.1 equivalents) in toluene.
-
Slowly add 3-bromo-1-propanol (1.0 equivalent) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the reaction mixture to remove the N-methylpiperazine hydrobromide salt that has precipitated.
-
Wash the filter cake thoroughly with toluene.
-
The filtrate contains the desired product, which can be purified by distillation under reduced pressure.
Application in the Synthesis of a Bosutinib Intermediate
This compound is a crucial reagent in the synthesis of Bosutinib, a tyrosine kinase inhibitor. It is used to introduce the side chain via an etherification reaction with a suitable quinoline precursor. The following is a representative experimental protocol derived from patent literature describing the synthesis of a key intermediate.
Reaction Workflow:
Materials:
-
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield Bosutinib.
Concluding Remarks
This compound is a commercially accessible and versatile building block for organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and a primary alcohol, allows for its incorporation into complex molecules through various synthetic strategies. The detailed protocols provided herein for its synthesis and application in the preparation of a key Bosutinib intermediate highlight its practical utility for researchers and drug development professionals. Careful consideration of reaction conditions and purification methods is essential to ensure high purity and yield of the desired products.
References
An In-depth Technical Guide to the Safety and Handling of 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting. This document outlines the known hazards, recommended handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a heterocyclic amine that is typically a colorless to pale yellow liquid or a low-melting solid with a mild, amine-like odor.[1] It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry and in the preparation of surfactants and agrochemicals.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | 30 °C | [4][5] |
| Boiling Point | 252.8 °C at 760 mmHg; 75-78 °C at 0.5 mmHg | [1][4][5] |
| Density | 0.988 g/cm³ | [1][4][5] |
| Flash Point | 111.6 °C | [1][5] |
| Solubility | Slightly soluble in Chloroform | [4] |
| Vapor Pressure | 0.0±3.3 mmHg at 25 °C (Predicted) | [1] |
| Refractive Index | 1.4823 (at 23 °C) | [1] |
Hazard Identification and Toxicological Summary
This compound is classified as an irritant and can cause serious eye irritation. Some data also suggests it may be a flammable liquid and vapor, and can cause severe skin burns and eye damage.
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 2,553 mg/kg | Rat | [6] |
GHS Hazard Classification:
-
Hazard Statements: H319 (Causes serious eye irritation).[4] Some sources may also include H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), and H332 (Harmful if inhaled).[6]
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] Other precautionary statements may include P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, and P280.[6]
Experimental Protocols for Safety Assessment
Detailed toxicological studies for this compound are not widely available in the public domain. However, the safety assessment of such a chemical would typically follow standardized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide internationally accepted methods for determining the hazardous properties of chemical substances.
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)
Acute oral toxicity studies are conducted to determine the adverse effects that may occur within a short time after oral administration of a single dose of a substance.[2][7]
-
Principle: A test substance is administered to animals (commonly rats) in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on a preliminary "sighting study" to be a dose that is expected to produce some signs of toxicity without causing mortality.[8]
-
Methodology:
-
Animal Selection: Healthy, young adult animals of a commonly used laboratory strain are selected. Typically, females are used as they are often slightly more sensitive.[6]
-
Fasting: Animals are fasted prior to administration of the test substance.[7]
-
Administration: The substance is administered by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for rodents.[2]
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations include changes in skin and fur, eyes, and respiratory and autonomic functions.[6]
-
Data Analysis: The LD50 (median lethal dose) is determined, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[7]
-
In Vitro Skin Irritation Testing (OECD Guideline 439)
This test is designed to predict the potential of a chemical to cause reversible skin damage.[3][4]
-
Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue, and cell viability is measured to assess irritation potential.[9]
-
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a culture medium.
-
Application of Test Substance: A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are also used.[9]
-
Incubation and Exposure: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).[9]
-
Washing and Recovery: The test substance is washed off, and the tissues are transferred to a fresh medium for a recovery period (e.g., 42 hours).[9]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.[9]
-
Classification: If the cell viability is reduced to ≤ 50% relative to the negative control, the chemical is classified as a skin irritant.[10]
-
Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][11]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[12] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13]
-
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Anesthesia and Analgesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[1]
-
Application: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[11][13]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling.
-
Confirmation: The test is typically performed initially on one animal. If an irritant effect is observed, the response may be confirmed in up to two additional animals in a sequential manner.[1][13]
-
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6] Use explosion-proof electrical and lighting equipment.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If working in an area with poor ventilation or where aerosols may be generated, use a NIOSH-approved respirator.[2]
-
-
Handling Procedures:
-
Storage:
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Seek immediate medical attention if irritation persists.[9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[9]
Visualizations
Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound, based on OECD guidelines.
Emergency First Aid Response
This diagram outlines the immediate actions to be taken in case of accidental exposure.
Biological Activity of Piperazine Derivatives
While specific signaling pathway interactions for this compound are not documented in publicly available literature, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Piperazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anthelmintic, and anticonvulsant properties.[14] The biological effects are highly dependent on the nature and position of the substituents on the piperazine ring. Researchers working with novel piperazine derivatives should consider the potential for a broad range of biological activities.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards, primarily eye and skin irritation. Adherence to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. In the absence of specific toxicological data for this compound, a cautious approach guided by the principles of standardized safety testing, such as the OECD guidelines, is strongly recommended. All laboratory personnel should be thoroughly trained on these procedures before working with this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. delltech.com [delltech.com]
- 6. scribd.com [scribd.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. x-cellr8.com [x-cellr8.com]
- 10. iivs.org [iivs.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] While not typically a primary bioactive agent itself, its unique structural features—a piperazine core, a hydrophilic hydroxypropyl chain, and a methyl group—make it an invaluable tool for medicinal chemists and drug development professionals.[2] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4][5] This guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a synthetic intermediate in the development of novel biochemical research tools and potential therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. This compound is a solid at room temperature with a low melting point.[1][3] Its solubility in various organic solvents facilitates its use in a range of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5317-33-9 | [1][6] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 75-78°C at 0.5 mmHg | [1] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
| pKa | 15.10 ± 0.10 (Predicted) | [1] |
Synthesis Protocol
The following is a general laboratory-scale synthesis protocol for this compound.
Reaction: N-methylpiperazine + 3-Bromo-1-propanol → this compound
Materials:
-
N-methylpiperazine
-
3-Bromo-1-propanol
-
Toluene
-
Deionized water
Procedure:
-
Dissolve N-methylpiperazine in toluene in a reaction vessel.
-
Slowly add 3-Bromo-1-propanol to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitate and wash the filter cake with toluene.
-
The filtrate, containing the desired product, can be purified by distillation under reduced pressure.[1]
Application as a Biochemical Research Tool: A Synthetic Intermediate
The primary utility of this compound in biochemical research lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[2][3] The piperazine ring system is a common feature in many approved drugs, and its derivatives have shown a wide spectrum of pharmacological activities, including but not limited to:
-
Central Nervous System (CNS) Agents: The piperazine scaffold is a key component of many drugs targeting the CNS. The introduction of the this compound moiety can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.[2]
-
Antimicrobial Agents: Piperazine derivatives have been explored for their potential as antibacterial and antifungal agents.[2]
-
Opioid Receptor Modulators: Research has shown that certain substituted piperazines act as potent and selective opioid receptor antagonists, which are valuable tools for studying the opioid system and have therapeutic potential.[7][8][9]
The hydroxypropyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores to the piperazine core. This flexibility enables the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
One specific documented application is its use in the synthesis of S-Alkyl-N-alkylisothiourea compounds, which are of interest in medicinal chemistry.[1]
Experimental Workflow and Logic in Drug Discovery
The following diagrams illustrate the role of this compound in a typical drug discovery workflow.
Caption: Drug Discovery Workflow Utilizing this compound.
This workflow highlights how this compound serves as a foundational element in the generation of novel chemical entities for biological screening and subsequent drug development.
Potential Signaling Pathway Interactions of Synthesized Derivatives
While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, owing to the versatile piperazine scaffold, have the potential to interact with a multitude of biological targets. The diagram below conceptualizes this relationship.
Caption: Synthetic Utility and Potential Biological Interactions of Derivatives.
This diagram illustrates that by chemically modifying this compound, researchers can synthesize novel compounds designed to interact with various classes of biological targets, thereby modulating intracellular signaling pathways.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile tool in the field of biochemical research, not as a direct modulator of biological processes, but as a key starting material for the synthesis of novel, biologically active compounds. Its utility in medicinal chemistry is well-established, and it continues to be a relevant building block for researchers aiming to develop new chemical probes and potential therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to incorporate this compound into their synthetic research programs effectively.
References
- 1. This compound | 5317-33-9 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine, a heterocyclic compound featuring a piperazine core functionalized with a hydroxypropyl and a methyl group, is a versatile building block in modern organic synthesis. Its unique structural combination of a secondary amine within the piperazine ring, a primary alcohol, and a tertiary amine offers multiple reactive sites, making it a valuable intermediate in the construction of complex molecules, particularly in the realm of medicinal chemistry. The piperazine moiety itself is recognized as a "privileged scaffold" in drug discovery, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth overview of the potential uses of this compound, complete with physicochemical data, detailed experimental protocols, and visualizations of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 5317-33-9 | [2] |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | White to off-white solid or colorless to light yellow liquid | [3][4] |
| Boiling Point | 75-78 °C at 0.5 mmHg | [3] |
| Melting Point | 30 °C | [3] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.10 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in chloroform | [3] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the nucleophilic substitution reaction between N-methylpiperazine and a three-carbon electrophile bearing a protected or unprotected hydroxyl group. A detailed experimental protocol for its synthesis from N-methylpiperazine and 3-bromo-1-propanol is provided below.[2]
Experimental Protocol: Synthesis from N-methylpiperazine and 3-bromo-1-propanol[2]
Materials:
-
N-methylpiperazine
-
3-Bromo-1-propanol
-
Toluene
Procedure:
-
Dissolve N-methylpiperazine (1.05 equivalents) in toluene.
-
Slowly add 3-bromo-1-propanol (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated N-methylpiperazine hydrobromide salt and wash the filter cake thoroughly with toluene.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the resulting residue by Kugelrohr distillation (boiling point: 180 °C at 2 mbar) to yield this compound as a colorless oil.
Yield: 86%[2]
Figure 1: Synthesis workflow for this compound.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The piperazine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of several APIs.[3][5] Its utility is particularly notable in the development of drugs targeting the central nervous system and in the creation of antimicrobial agents.[3]
a) Synthesis of Naftopidil Analogues:
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[6] The synthesis of Naftopidil and its derivatives often involves the reaction of a substituted piperazine with an epoxide. This compound can be envisioned as a precursor to the piperazine fragment in analogues of Naftopidil. The secondary amine of the piperazine ring can react with an appropriate epoxide to form the core structure of these molecules.
Plausible Experimental Protocol: Reaction with an Epoxide
This generalized protocol is based on established methods for the synthesis of Naftopidil and its derivatives.[4]
Materials:
-
This compound
-
A suitable epoxide (e.g., 1-(2,3-epoxypropoxy)naphthalene)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the epoxide (1.0 equivalent) in the chosen anhydrous solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Building Block for S-Alkyl-N-alkylisothiourea Compounds
This compound is a useful synthetic organic compound for the synthesis of S-Alkyl-N-alkylisothiourea compounds.[2] These moieties are of interest in medicinal chemistry due to their bioisosteric relationship with guanidines and their potential biological activities. The synthesis would involve the reaction of the piperazine nitrogen with an appropriate isothiocyanate, followed by alkylation of the resulting thiourea.
Plausible Experimental Protocol: Formation of a Thiourea Derivative
This protocol is based on general procedures for the synthesis of thioureas from amines and isothiocyanates.
Materials:
-
This compound
-
An appropriate isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the isothiocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
If the product is a solid, it can be purified by recrystallization. If it is an oil, purification can be achieved by column chromatography.
Figure 2: Potential derivatization pathways of this compound.
Precursor for Functionalized Polymers and Surfactants
The presence of both amine and hydroxyl functionalities allows this compound to be incorporated into polymers and surfactants.[5] The hydroxyl group can be used for polymerization reactions (e.g., formation of polyesters or polyurethanes), while the piperazine moiety can introduce basicity, hydrophilicity, and potential for further functionalization into the resulting material.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and multiple points of functionality make it an attractive starting material for the creation of a wide range of complex molecules. Its primary application lies in the field of drug discovery and development, where it serves as a key intermediate for the synthesis of various therapeutic agents. The detailed protocols and synthetic pathways outlined in this guide are intended to provide researchers and scientists with a solid foundation for exploring the full potential of this important synthetic intermediate. Further investigation into its reactivity and application in novel synthetic methodologies will undoubtedly continue to expand its utility in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 5317-33-9 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 5. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
The Versatility of the Piperazine Moiety
The prevalence of the piperazine core in drug discovery can be attributed to several key characteristics. The two nitrogen atoms provide sites for hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility.[1] The conformational flexibility of the piperazine ring allows it to adopt various shapes to fit into diverse binding pockets. Furthermore, the synthetic tractability of the piperazine scaffold allows for the straightforward introduction of a wide range of substituents at the nitrogen atoms and, more recently, at the carbon atoms, enabling fine-tuning of pharmacological and pharmacokinetic properties.[2]
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have demonstrated remarkable therapeutic potential in a multitude of disease areas, including oncology, virology, central nervous system (CNS) disorders, and infectious diseases.
Anticancer Activity
The piperazine moiety is a key structural component in numerous anticancer agents.[3] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [4][5] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI50) | [4][5] |
| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivative 3 | MDA-MB-231 | Breast Cancer | 11.3 (IC50) | [3] |
| Bergenin-arylthiazolyl-piperazine hybrid 5a | CAL-27 | Tongue Cancer | 15.41 (IC50) | [6] |
| Bergenin-arylthiazolyl-piperazine hybrid 5c | CAL-27 | Tongue Cancer | 18.21 (IC50) | [6] |
| Bergenin-benzothiazolyl-piperazine hybrid 10f | CAL-27 | Tongue Cancer | 21.32 (IC50) | [6] |
| Bergenin-arylsulfonyl-piperazine hybrid 13o | CAL-27 | Tongue Cancer | 25.41 (IC50) | [6] |
Antiviral Activity
Piperazine derivatives have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). They often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the enzyme responsible for viral DNA synthesis.
Table 2: Anti-HIV Activity of Selected Piperazine Derivatives
| Compound | HIV Strain | Activity (EC50 in µM) | Reference |
| Diarylpyrimidine derivative 18b1 | HIV-1 (Wild Type) | 0.0014 | [7] |
| Diarylpyrimidine derivative 18a1 | HIV-1 (Wild Type) | 0.0018 | [7] |
| Indole-7-carboxamide derivative 42 | HIV-1 | 0.0000058 | [8] |
| Indole-7-carboxamide derivative 41 | HIV-1 | 0.00002 | [8] |
| Naphthyridone derivative 51 | HIV | > 0.08 | [8] |
Central Nervous System (CNS) Activity
The ability of the piperazine scaffold to interact with various neurotransmitter receptors has led to its incorporation into numerous drugs for CNS disorders, including depression, anxiety, and psychosis. A significant number of these compounds target serotonin (5-HT) and dopamine receptors.
Table 3: CNS Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound | Receptor | Activity (Ki in nM) | Reference |
| 3,4-dihydroquinolin-2(1H)-one derivative 6a | 5-HT1A | 1.28 | [2] |
| Coumarin-piperazine derivative 18 | α1A (pA2=9.07), D2 (pKi=7.93) | - | [1] |
| Coumarin-piperazine derivative 29 | 5-HT1A | 1.3 | [1] |
| Coumarin-piperazine derivative 30 | 5-HT1A | 1.0 | [1] |
| Coumarin-piperazine derivative 31 | 5-HT1A | 1.0 | [1] |
| Coumarin-piperazine derivative 32 | 5-HT1A | 0.8 | [1] |
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 4: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| Chalcone-piperazine hybrid 12 | Candida albicans | 2.22 | |
| Azole-piperazine analogue 6 | Various bacteria & fungi | 3.1 - 25 | [9] |
| Azole-piperazine analogue 7 | Various bacteria & fungi | 3.1 - 25 | [9] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine 4 | S. aureus | 16 | [10] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6c | S. aureus | 16 | [10] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d | S. aureus | 16 | [10] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d | B. subtilis | 16 | [10] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine 7b | B. subtilis | 16 | [10] |
Experimental Protocols
Synthesis of Piperazine Derivatives
A general and widely used method for the synthesis of monosubstituted piperazines involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This is followed by the reaction of the unprotected nitrogen with a suitable electrophile and subsequent deprotection to yield the desired product.
A more direct, one-pot synthesis can be achieved by reacting an in-situ formed piperazine-1-ium cation with various reagents. This method avoids the need for protection and deprotection steps, offering a more efficient route to a wide range of monosubstituted piperazines.[3]
General Procedure for N-Acylation of Piperazine:
-
To a solution of piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, 1.1 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Add the acyl chloride or sulfonyl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, which is essential for viral replication.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)), dNTPs (including a labeled nucleotide like DIG-dUTP and Biotin-dUTP), and the HIV-1 RT enzyme.
-
Inhibitor Addition: Add various concentrations of the piperazine derivative or a known RT inhibitor (positive control) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour to allow for DNA synthesis.
-
Detection: The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated plate. A peroxidase-conjugated anti-digoxigenin antibody is then added, which binds to the incorporated DIG-dUTP.
-
Signal Generation: A colorimetric substrate (e.g., ABTS) is added, and the absorbance is measured to quantify the amount of synthesized DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the EC50 value.
Radioligand Binding Assay for Serotonin Receptors
This assay is used to determine the binding affinity of a compound to a specific receptor, in this case, a serotonin receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the target serotonin receptor subtype.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]5-CT) at a fixed concentration, and various concentrations of the unlabeled test compound (the piperazine derivative).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the piperazine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Experimental Workflows
The diverse biological activities of piperazine derivatives are a result of their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanisms of action.
Caption: Signaling pathways targeted by anticancer piperazine derivatives.
Caption: Experimental workflow for HIV-1 Reverse Transcriptase inhibition assay.
Caption: Simplified signaling pathway of 5-HT1A receptor activation by piperazine derivatives.
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have cemented its place in the medicinal chemist's toolbox. The extensive research into piperazine derivatives has yielded a wealth of quantitative data and a deeper understanding of their mechanisms of action across various diseases. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the core principles and practical methodologies for working with this important class of compounds. The continued exploration of novel piperazine derivatives holds great promise for the future of medicine.
References
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijbpas.com [ijbpas.com]
- 10. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine from N-methylpiperazine.
Application Note: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic compound used as a building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, imparts specific physicochemical properties like enhanced solubility and bioavailability, making it a key component in drugs targeting the central nervous system and in antimicrobial agents.[1] This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of N-methylpiperazine with 3-bromo-1-propanol.[2][3]
Reaction Scheme
The synthesis proceeds through a nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks the electrophilic carbon of 3-bromo-1-propanol, displacing the bromide ion. An excess of N-methylpiperazine is used to act as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol
This protocol details the synthesis of this compound from N-methylpiperazine and 3-bromo-1-propanol.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.17 | 6.99 mL | 63 |
| 3-Bromo-1-propanol | 627-18-9 | C₃H₇BrO | 138.99 | 2.62 mL | 30 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 30 mL (+ wash) | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpiperazine (6.99 mL, 63 mmol) in toluene (30 mL).[2]
-
Addition of Reagent: Slowly add 3-bromo-1-propanol (2.62 mL, 30 mmol) to the stirred solution at room temperature.[2]
-
Initial Reaction: Stir the reaction mixture at room temperature overnight.[2] A precipitate of N-methylpiperazinium bromide will form.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours to ensure the reaction goes to completion.[2]
-
Cooling and Filtration: Cool the mixture to room temperature. Filter the solid precipitate (N-methylpiperazinium bromide) and wash the filter cake thoroughly with toluene.[2]
-
Solvent Removal: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude residue, a colorless oil, by Kugelrohr distillation.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | Room Temp (overnight), then 80 °C (2 h) | [2] |
| Solvent | Toluene | [2] |
| Purification | ||
| Method | Kugelrohr Distillation | [2] |
| Boiling Point | 180 °C / 2 mbar | [2] |
| Product | ||
| Appearance | Colorless oily product | [2] |
| Final Mass | 4.08 g | [2] |
| Yield | 86% | [2] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.
¹H NMR (CDCl₃): [2]
-
δ = 1.70 ppm: pseudo quintuple, J = 5.8 Hz, 2H (-CH₂-CH₂ -CH₂-)
-
δ = 2.26 ppm: singlet, 3H (-N-CH₃ )
-
δ = 2.35-2.60 ppm: multiplet, 8H (piperazine ring protons)
-
δ = 2.60 ppm: pseudo triple, J = 5.8 Hz, 2H (-CH₂ -N(piperazine))
-
δ = 3.77 ppm: pseudo triple, J = 5.3 Hz, 2H (HO-CH₂ -)
-
δ = 4.09 ppm: broad singlet, 1H (-OH )
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
N-Methylpiperazine: Flammable, corrosive, and toxic.[4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Bromo-1-propanol: Irritant. Avoid contact with skin and eyes. Use in a fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. All handling should be done in a fume hood.
-
This compound: Causes serious eye irritation.[3] Avoid contact with eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment. Ensure proper waste disposal procedures are followed.
References
Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine, a valuable intermediate in the development of various pharmaceutical compounds.[1][2][3] The protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, data summary, and a visual representation of the workflow.
Experimental Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 1-methylpiperazine and a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol.[1][4][5] The following protocol details the synthesis using 3-bromo-1-propanol.
Materials and Reagents:
-
1-Methylpiperazine (C₅H₁₂N₂)
-
3-Bromo-1-propanol (C₃H₇BrO)
-
Toluene (C₇H₈)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Kugelrohr distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (63 mmol) in toluene (30 mL).[1]
-
Addition of Reagent: Slowly add 3-bromo-1-propanol (30 mmol) to the stirred solution of 1-methylpiperazine at room temperature.[1]
-
Initial Reaction: Stir the reaction mixture at room temperature overnight.[1]
-
Heating: Following the overnight stirring, heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[1]
-
Cooling and Filtration: After the heating phase, cool the mixture to room temperature. A precipitate may form. Filter the reaction mixture and wash the filter cake thoroughly with toluene.[1]
-
Solvent Removal: Remove the toluene from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by Kugelrohr distillation. The boiling point of this compound is reported to be 180°C at 2 mbar.[1] This should yield a colorless oily product.[1]
-
Characterization: The final product can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ= 1.70 (m, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (t, 2H), 3.77 (t, 2H), and 4.09 (br s, 1H).[1]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Methylpiperazine | 63 mmol |
| 3-Bromo-1-propanol | 30 mmol |
| Solvent | Toluene |
| Reaction Conditions | |
| Initial Temperature | Room Temperature |
| Final Temperature | 80°C |
| Reaction Duration | Overnight + 2 hours |
| Purification | |
| Method | Kugelrohr Distillation |
| Boiling Point | 180°C / 2 mbar |
| Product Information | |
| Yield | 86% |
| Appearance | Colorless Oil |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. 1-Methylpiperazine can cause skin burns and allergic reactions.[6] The final product, this compound, is classified as an irritant and can cause serious eye irritation.[1][4] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes: 1-(3-Hydroxypropyl)-4-methylpiperazine as a Versatile Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine is a valuable heterocyclic building block in the synthesis of novel therapeutics targeting the central nervous system (CNS). Its structural features, including a basic methylpiperazine moiety and a reactive primary alcohol, make it a versatile scaffold for generating libraries of compounds with potential activity at various CNS receptors. The methylpiperazine group is a common pharmacophore in many CNS-active drugs, contributing to improved solubility and bioavailability, which are critical for crossing the blood-brain barrier. The hydroxypropyl chain provides a convenient handle for introducing diverse chemical functionalities through reactions such as etherification or esterification, allowing for the fine-tuning of pharmacological properties. This document provides detailed protocols for the synthesis of CNS drug candidates using this compound and for their subsequent evaluation at key CNS targets, such as dopamine D2 and serotonin 5-HT1A receptors.
Synthetic Applications and Protocols
The primary alcohol of this compound serves as a key functional group for derivatization. Two common and effective methods for incorporating this building block into more complex molecules are O-alkylation of phenols and the Mitsunobu reaction.
General Synthetic Scheme
A general approach to synthesizing arylpiperazine derivatives, a class of compounds with significant CNS activity, involves the coupling of this compound with various aryl or heteroaryl systems.
Caption: Synthetic workflow for aryl ether derivatives.
Experimental Protocol 1: O-Alkylation of a Phenolic Precursor
This protocol describes the synthesis of a potential CNS agent by reacting this compound with a phenolic compound under basic conditions.
Materials:
-
This compound
-
Substituted phenol (e.g., 2-cyanophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether derivative.
Experimental Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the coupling of this compound with acidic pronucleophiles, such as phenols, under mild conditions with inversion of stereochemistry if a chiral alcohol is used.[1][2][3][4]
Materials:
-
This compound
-
Phenolic compound (e.g., 4-hydroxindole)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenolic compound (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
Derivatives of this compound often exhibit activity at dopamine and serotonin receptors. The following are detailed protocols for assessing the binding affinity and functional activity of newly synthesized compounds at the human dopamine D2 and serotonin 5-HT1A receptors.
Protocol 3: Dopamine D2 Receptor Competitive Radioligand Binding Assay[5]
This assay determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[³H]-Spiperone (radioligand)
-
Haloperidol (reference compound)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound or reference compound at various concentrations, and 50 µL of [³H]-Spiperone at a fixed concentration (typically near its Kd).
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-40 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for D2 receptor binding assay.
Protocol 4: Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)[6][7]
This assay measures the functional activity (agonist, partial agonist, or antagonist) of a test compound by quantifying its effect on G-protein activation.
Materials:
-
Membrane preparation from cells expressing human 5-HT1A receptors
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Guanosine 5'-diphosphate (GDP)
-
Serotonin (5-HT) or 8-OH-DPAT (reference agonist)
-
WAY-100635 (reference antagonist)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound, reference agonist, and antagonist in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of GDP (final concentration ~10 µM), 25 µL of the test compound or reference compounds, and 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
To determine agonist activity, add varying concentrations of the test compound.
-
To determine antagonist activity, add a fixed concentration of the test compound and varying concentrations of the reference agonist.
-
Initiate the reaction by adding 100 µL of the membrane preparation (10-20 µg of protein).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
For agonist mode, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC50 and Emax values. For antagonist mode, determine the shift in the agonist dose-response curve to calculate the pA2 or Kb value.
Quantitative Data of Representative CNS Drug Candidates
The following table summarizes the binding affinities of representative arylpiperazine compounds, which can be synthesized from this compound, for the dopamine D2 and serotonin 5-HT1A receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Aripiprazole | Dopamine D2 | 0.34 |
| Serotonin 5-HT1A | 1.7 | |
| Cariprazine | Dopamine D2 | 0.49 |
| Serotonin 5-HT1A | 2.6 | |
| Brexpiprazole | Dopamine D2 | 0.3 |
| Serotonin 5-HT1A | 0.12 |
Note: The listed compounds are established drugs and serve as examples of the types of molecules that can be accessed using the described synthetic strategies. The binding affinities are literature-reported values.
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.
Caption: Simplified Dopamine D2 receptor signaling.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the serotonin 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation by an agonist, such as serotonin, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, modulating neuronal excitability.
Caption: Simplified 5-HT1A receptor signaling.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of CNS drug candidates. The straightforward derivatization of its primary alcohol allows for the exploration of a wide range of chemical space, leading to compounds with potent and selective activities at key neurological targets. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold.
References
Application Notes and Protocols: 1-(3-Hydroxypropyl)-4-methylpiperazine as a Linker in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative examples of how a derivative of 1-(3-Hydroxypropyl)-4-methylpiperazine could be employed as a linker in bioconjugation. As of the date of this document, there is limited published data on the direct use of this compound as a bifunctional linker. The protocols provided are based on established bioconjugation principles and may require optimization for specific applications.
Introduction
Piperazine-containing linkers are increasingly utilized in the design of sophisticated bioconjugates, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The piperazine moiety can impart desirable physicochemical properties to the linker, including increased aqueous solubility and conformational rigidity.[1][2] These characteristics can be advantageous for the stability and efficacy of the final bioconjugate.
This compound represents a versatile scaffold that can be chemically modified to create a bifunctional linker. Its hydroxyl group provides a handle for the attachment of a payload molecule, while the piperazine ring can be further functionalized to enable covalent linkage to a biomolecule, such as an antibody. This document outlines a representative strategy for the synthesis of a bifunctional linker derived from this compound and its application in the preparation of an Antibody-Drug Conjugate.
Proposed Synthesis of a Bifunctional Linker
To be utilized in bioconjugation, this compound must be converted into a heterobifunctional linker. The following is a proposed synthetic scheme to create a linker with a maleimide group for thiol-specific conjugation to an antibody and an activated N-hydroxysuccinimide (NHS) ester for coupling to an amine-containing payload.
References
Application Notes and Protocols for the Functionalization of Peptides with 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides with chemical moieties such as piperazine derivatives is a critical strategy in drug discovery and development. This modification can enhance the therapeutic properties of peptides, including their stability, solubility, and receptor-binding affinity. 1-(3-Hydroxypropyl)-4-methylpiperazine is a versatile building block that can be conjugated to peptides to introduce a hydrophilic and positively ionizable group. This application note provides a detailed protocol for the functionalization of a model peptide with this compound, including methods for characterization and purification. The protocols described herein are based on established principles of peptide chemistry and bioconjugation.
Applications
The incorporation of a this compound moiety into a peptide can be advantageous for several applications:
-
Improved Pharmacokinetics: The hydrophilic nature of the hydroxypropyl-methylpiperazine group can increase the aqueous solubility of hydrophobic peptides, potentially improving their bioavailability and circulation half-life.
-
Enhanced Receptor Interaction: The piperazine ring, which can be protonated at physiological pH, may introduce new electrostatic interactions with target receptors, potentially modulating binding affinity and selectivity.
-
Drug Delivery: The modified peptide can serve as a scaffold for further conjugation, for example, by attaching imaging agents or cytotoxic drugs for targeted delivery.
-
Signal Enhancement in Mass Spectrometry: Piperazine-based derivatives have been shown to improve the ionization efficiency of peptides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), facilitating their detection and quantification.[1]
Chemical Principle
The functionalization of a peptide with this compound is typically achieved by forming an ester bond between a carboxylic acid group on the peptide and the primary hydroxyl group of the piperazine derivative. This reaction is commonly facilitated by the use of coupling agents, such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., HOBt or HOAt), to form a reactive intermediate that readily reacts with the hydroxyl group. The reaction is performed in an appropriate organic solvent, and the final product is purified using chromatographic techniques.
Experimental Protocols
Materials and Reagents
-
Model Peptide (with an available carboxylic acid group, e.g., C-terminal acid or a side chain of Asp or Glu)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA)
-
Water (HPLC grade)
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol for Peptide Functionalization
This protocol describes the solution-phase conjugation of this compound to a model peptide.
-
Peptide Dissolution: Dissolve the model peptide (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Activation of Carboxylic Acid: In a separate vial, dissolve HOBt (1.2 equivalents) and DIC (1.2 equivalents) in DMF. Add this activating mixture to the peptide solution. Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid groups.
-
Addition of Piperazine Derivative: Dissolve this compound (1.5 equivalents) and DIPEA (2 equivalents) in a small amount of DMF. Add this solution dropwise to the activated peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and MS.
-
Quenching: Once the reaction is complete, quench any remaining active esters by adding a small amount of water.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the desired product and lyophilize to obtain the purified functionalized peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the functionalization of a peptide.
Data Presentation
The following tables summarize representative quantitative data for the functionalization and characterization of a model peptide.
Table 1: Reaction and Purification Summary
| Parameter | Value |
| Peptide Input (mg) | 100 |
| Crude Product Yield (mg) | 105 |
| Purified Product Yield (mg) | 72 |
| Overall Yield (%) | 68.6% |
Table 2: Characterization Data
| Analysis Method | Expected M/Z [M+H]⁺ | Observed M/Z [M+H]⁺ | Purity (RP-HPLC) |
| Unmodified Peptide | 1500.7 | 1500.8 | >98% |
| Functionalized Peptide | 1641.9 | 1642.0 | >97% |
Hypothetical Signaling Pathway Application
Peptides functionalized with piperazine derivatives can be designed to interact with specific cellular signaling pathways. For instance, a modified peptide could act as an antagonist for a G-protein coupled receptor (GPCR) involved in a disease state.
Caption: Inhibition of a GPCR signaling pathway.
Conclusion
The functionalization of peptides with this compound offers a valuable strategy for modulating their physicochemical and biological properties. The protocol detailed in this application note provides a robust method for achieving this modification, with the potential to generate novel peptide-based therapeutics and research tools. Careful optimization of reaction conditions and rigorous purification are essential for obtaining high-quality functionalized peptides.
References
- 1. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5317-33-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
Application Notes and Protocols: Preparation of Kappa Opioid Receptor Antagonists Utilizing 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel kappa opioid receptor (KOR) antagonists, leveraging the versatile chemical intermediate, 1-(3-Hydroxypropyl)-4-methylpiperazine. These guidelines are intended to support researchers in the exploration of new chemical entities with potential therapeutic applications in mood disorders, addiction, and pain management.
Introduction
The kappa opioid receptor (KOR) system is a critical modulator of stress, mood, and reward pathways in the central nervous system.[1] Antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders. Several classes of KOR antagonists have been developed, with many featuring a central piperazine or piperidine scaffold. This document outlines a proposed synthetic route and evaluation workflow for a novel KOR antagonist derived from this compound, a commercially available building block.
Proposed Synthesis of a Novel KOR Antagonist
While no direct synthesis of KOR antagonists using this compound has been documented in the reviewed literature, a plausible synthetic route can be designed based on established methodologies for analogous piperazine-containing KOR antagonists. The proposed synthesis involves the functionalization of the terminal hydroxyl group of this compound, followed by its coupling to a suitable pharmacophore, such as a 4-(3-hydroxyphenyl)piperidine core, which is known to be a potent opioid antagonist scaffold.
Proposed Synthetic Scheme:
A potential synthetic pathway could involve a two-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is converted into a better leaving group, for example, by mesylation or tosylation, to facilitate subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a suitable nucleophile, such as the secondary amine of a core scaffold like (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, to yield the final KOR antagonist.
Experimental Protocols
Protocol 1: Synthesis of a Proposed KOR Antagonist
Step 1: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: N-Alkylation of (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine
-
To a solution of (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Add the crude mesylated intermediate from Step 1 (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final KOR antagonist.
Protocol 2: In Vitro Evaluation - [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of the synthesized compound by quantifying its ability to inhibit G-protein activation stimulated by a KOR agonist.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human kappa opioid receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test antagonist, a fixed concentration of a KOR agonist (e.g., U-50,488), and saponin in the assay buffer.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to the mixture.
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the antagonist by non-linear regression analysis of the concentration-response curve. The antagonist dissociation constant (Ke) can be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vivo Evaluation - KOR Agonist-Induced Antinociception (Tail-Flick Test)
This assay assesses the in vivo efficacy of the synthesized antagonist to block the analgesic effects of a KOR agonist.
-
Animals: Use male C57BL/6 mice, acclimated to the laboratory environment.
-
Antagonist Administration: Administer the synthesized KOR antagonist via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Agonist Administration: After a predetermined pretreatment time, administer a KOR agonist (e.g., U-50,488) subcutaneously.
-
Tail-Flick Test: At the time of peak agonist effect, measure the latency of the tail-flick response to a radiant heat source. A cut-off time is set to prevent tissue damage.
-
Data Collection: Record the tail-flick latency for each animal.
-
Data Analysis: Convert the latencies to the percentage of maximum possible effect (% MPE). Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if the antagonist significantly attenuates the agonist-induced antinociception.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed KOR antagonist in comparison to the well-characterized antagonist JDTic.
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Antagonism (Ke, nM) | μ/κ Selectivity Ratio | δ/κ Selectivity Ratio |
| Proposed Antagonist | 1.5 | 0.5 | >100 | >200 |
| JDTic | 0.09 | 0.03 | 100 | 793[2] |
Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: Canonical KOR signaling pathways.
Experimental Workflow for KOR Antagonist Developmentdot
References
Application Note: Analytical Characterization of 1-(3-Hydroxypropyl)-4-methylpiperazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine is a piperazine derivative with applications in pharmaceutical synthesis and research.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive mass-based identification.[3] This application note provides a detailed protocol for the analytical characterization of this compound by GC-MS.
Data Presentation
The following table summarizes the key analytical parameters for the GC-MS analysis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₈H₁₈N₂O | [1][4] |
| Molecular Weight | 158.24 g/mol | [1][4] |
| Predicted Retention Time | 10-15 min | Dependent on the specific GC column and temperature program. |
| Predicted Key Mass Fragments (m/z) | 158 (M⁺), 113, 100, 84, 70, 57, 42 | Based on typical fragmentation patterns of N-alkylated piperazines. The molecular ion (M⁺) may be of low abundance. |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | Dependent on matrix and instrumentation.[5][6] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL | Dependent on matrix and instrumentation.[5][6] |
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a suitable volatile solvent such as methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Matrix Preparation (e.g., Solid Powders):
-
Accurately weigh a known amount of the homogenized sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
If necessary, filter the solution using a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for direct injection or derivatization.
-
-
Optional Derivatization: To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group can be performed. A common derivatizing agent is trifluoroacetic anhydride (TFAA).
-
To the dried residue of the sample or a known volume of the sample solution, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Incubate the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be necessary for different GC-MS systems.
-
Gas Chromatograph (GC) System:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Data Analysis and Interpretation
-
Peak Identification: Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak.
-
Compound Confirmation: Confirm the identity of the compound by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern. The predicted key fragments for this compound are m/z 158 (molecular ion), 113 (M-CH₂CH₂OH), 100 (piperazine ring fragment), 84, 70, 57, and 42. Cleavage of the propyl side chain and fragmentation of the piperazine ring are expected to be the primary fragmentation pathways.
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the prepared standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The detailed protocol for sample preparation, instrumental conditions, and data analysis will be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The optional derivatization step can be employed to enhance the chromatographic performance for complex matrices.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5317-33-9 [amp.chemicalbook.com]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5317-33-9 [chemicalbook.com]
- 5. 2,5-Piperazinedione [webbook.nist.gov]
- 6. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 1-(3-Hydroxypropyl)-4-methylpiperazine using a Novel LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine is a piperazine compound utilized in biochemical research and as an intermediate in pharmaceutical synthesis.[1][2] Accurate and sensitive quantification of this polar, basic compound is crucial for various stages of drug development, including pharmacokinetic studies and quality control of active pharmaceutical ingredients. This application note presents a robust and sensitive LC-MS/MS method for the determination of this compound in biological matrices and pharmaceutical formulations. The method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of this polar analyte, coupled with tandem mass spectrometry for high selectivity and sensitivity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Methyl-1-piperazinepropanol, 3-(4-Methylpiperazin-1-yl)-1-propanol | [3] |
| Molecular Formula | C8H18N2O | [2][3][4] |
| Molecular Weight | 158.24 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid/solid | [1][3] |
| Melting Point | 30 °C | [3][5] |
| Boiling Point | 75-78°C/0.5mm | [3][5] |
| pKa (predicted) | 15.10 ± 0.10 | [3][5] |
| Solubility | Soluble in water and organic solvents like chloroform (slightly) | [1][3][5] |
Experimental Protocols
Standard and Sample Preparation
1.1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Verapamil).
1.2. Working Standard Solutions:
-
Serially dilute the stock solution with a mixture of 80% acetonitrile and 20% water to prepare working standard solutions for calibration curve and quality control (QC) samples.
1.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase B.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The analysis of polar compounds like this compound can be challenging due to poor retention on traditional reversed-phase columns.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating such analytes.[7]
2.1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 1.0 | 5 | 95 |
| 5.0 | 50 | 50 |
| 5.1 | 5 | 95 |
| 7.0 | 5 | 95 |
2.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
2.3. Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions for this compound and a potential internal standard should be optimized by infusing the standard solutions directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 159.1 | To be determined | To be determined | 100 |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 | 100 |
Note: The product ion and collision energy for this compound need to be experimentally determined during method development by performing a product ion scan on the precursor ion.
Data Presentation
The quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| R² | Value |
Table 2: Quality Control Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | Value | Value | Value |
| Low QC | 3 | Value | Value | Value |
| Mid QC | 300 | Value | Value | Value |
| High QC | 800 | Value | Value | Value |
Visualizations
Experimental Workflow
References
Application Note: High-Purity Isolation of 1-(3-Hydroxypropyl)-4-methylpiperazine using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 1-(3-Hydroxypropyl)-4-methylpiperazine, a polar heterocyclic amine, using normal-phase flash column chromatography. Due to the basic nature of the piperazine moiety and the high polarity imparted by the hydroxypropyl group, specific considerations are required to achieve efficient separation and high purity. This protocol outlines the use of a modified mobile phase to mitigate undesirable interactions with the silica stationary phase, ensuring good peak shape and resolution. Additionally, methods for sample monitoring via Thin-Layer Chromatography (TLC) with appropriate visualization techniques for this non-UV active compound are described.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often incorporated into active pharmaceutical ingredients (APIs) to enhance solubility and bioavailability.[1] The presence of two basic nitrogen atoms and a terminal hydroxyl group makes it a highly polar and water-soluble compound.[2] Standard flash column chromatography on silica gel can be challenging for such amines, often resulting in significant peak tailing, poor separation, and potential yield loss due to strong, irreversible adsorption to the acidic silanol groups of the stationary phase.[3]
To overcome these challenges, this protocol employs a stationary phase of silica gel with a mobile phase modified by the addition of a small percentage of triethylamine (TEA). The TEA acts as a competing base, neutralizing the acidic sites on the silica surface and minimizing the strong interaction with the target amine, thereby facilitating its smooth elution and improving chromatographic performance.[3] Given that this compound lacks a significant UV chromophore, visualization during reaction and chromatography monitoring is achieved using potassium permanganate stain, which is highly effective for detecting oxidizable functional groups like alcohols and amines.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Standard-grade silica gel (40-63 µm particle size)
-
Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade
-
Sample: Crude this compound reaction mixture
-
TLC: Silica gel coated plates (e.g., Silica Gel 60 F254)
-
TLC Visualization: Potassium permanganate (KMnO₄) stain solution (Recipe: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL of 10% NaOH in 200 mL water).
-
Glassware: Chromatography column, flasks, test tubes
-
Equipment: Flash chromatography system (optional, manual packing is described), rotary evaporator, heat gun.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare the Eluent: Prepare a stock solution of 1% TEA in Dichloromethane/Methanol (95:5 v/v).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly with a heat gun or in a fume hood to remove all traces of the mobile phase solvents.
-
Visualize the Spots: Dip the dried TLC plate into the potassium permanganate stain solution. The target compound and other oxidizable species will appear as yellow-brown spots on a purple background.
-
Optimize: Adjust the ratio of DCM to MeOH to achieve an Rf value of approximately 0.2-0.4 for the target compound. A higher concentration of methanol will increase the polarity of the mobile phase and result in a higher Rf value.
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the mobile phase determined from the TLC analysis (e.g., 95:5 DCM:MeOH + 1% TEA).
-
Maintain a constant flow rate. If using air pressure (flash chromatography), apply gentle and consistent pressure.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring:
-
Systematically spot collected fractions on TLC plates.
-
Develop and visualize the TLC plates as described in Protocol 1 to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvents using a rotary evaporator. The triethylamine is volatile and will be removed during this process.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Data Presentation
The efficiency of the purification process can be evaluated based on the yield and purity of the isolated product. The following table presents typical data for the purification of piperazine derivatives using modified column chromatography, demonstrating the effectiveness of the described methodology.
| Parameter | Result | Method of Analysis |
| Crude Purity | ~70% | ¹H NMR Spectroscopy |
| Final Purity | >98% | ¹H NMR Spectroscopy, GC-MS |
| Recovery Yield | 85-95% | Gravimetric Analysis |
| TLC Rf Value | 0.35 | 95:5 DCM:MeOH + 1% TEA |
Note: The data presented is representative for the purification of functionalized piperazines and serves as a target for the current protocol.
Workflow and Pathway Visualization
The logical workflow for the purification of this compound is illustrated below. The process begins with method development using TLC and proceeds through column preparation, sample application, elution, and finally, product isolation and analysis.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound by flash column chromatography. The key to successful purification of this polar, basic compound is the suppression of strong interactions with the silica gel stationary phase by using a triethylamine-modified eluent. This approach leads to symmetrical peak shapes and allows for the isolation of the target compound with high purity and yield. The described TLC and staining methods provide a simple and effective way to monitor the purification process for this non-UV active molecule. This protocol is readily adaptable for other challenging polar amines encountered in pharmaceutical and chemical research.
References
Application Note and Protocol: Scale-Up Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Hydroxypropyl)-4-methylpiperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the piperazine ring and the hydroxyl group, make it a versatile building block in drug discovery. For preclinical studies, a reliable and scalable synthetic process is crucial to ensure a consistent supply of high-purity material. This document outlines a detailed protocol for the scale-up synthesis, purification, and quality control of this compound, suitable for producing material for preclinical evaluation.
Chemical Properties
| Property | Value |
| CAS Number | 5317-33-9[1][2] |
| Molecular Formula | C8H18N2O[1][2] |
| Molecular Weight | 158.24 g/mol [1][2] |
| Appearance | White to off-white solid or colorless to light yellow liquid[1] |
| Boiling Point | 75-78°C at 0.5 mmHg[1] |
| Melting Point | 30°C[1] |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol describes the synthesis of this compound from N-methylpiperazine and 3-bromo-1-propanol. The reaction is a nucleophilic substitution. To minimize the formation of the di-substituted byproduct, an excess of N-methylpiperazine is used.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (Scale) | Quantity (Scale) |
| N-Methylpiperazine | 109-01-3 | 100.16 g/mol | 2.1 eq (e.g., 63 mmol) | (e.g., 6.99 mL) |
| 3-Bromo-1-propanol | 627-18-9 | 138.99 g/mol | 1.0 eq (e.g., 30 mmol) | (e.g., 2.62 mL) |
| Toluene | 108-88-3 | 92.14 g/mol | - | (e.g., 30 mL) |
Equipment:
-
Appropriately sized glass reactor with overhead stirring, reflux condenser, and temperature control.
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
-
Kugelrohr distillation apparatus or short-path distillation setup.
Procedure:
-
Charge the reactor with N-methylpiperazine and toluene.
-
Stir the mixture and begin heating to a set temperature (e.g., 80°C).
-
Slowly add 3-bromo-1-propanol to the reaction mixture via the addition funnel over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 80°C for approximately 2 hours, monitoring the reaction progress by TLC or HPLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated N-methylpiperazine hydrobromide salt. Wash the filter cake with toluene.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation (e.g., Kugelrohr distillation at 180°C / 2 mbar) to yield the final product as a colorless oil.[1]
Expected Yield: Approximately 86%.[1]
Purification of this compound
For preclinical studies, high purity is essential. While distillation is effective, further purification may be required to remove trace impurities.
Alternative Purification by Crystallization (Conceptual):
While the melting point is low, forming a salt of the piperazine nitrogen could facilitate crystallization.
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol).
-
Slowly add an acid (e.g., hydrochloric acid in isopropanol) to form the hydrochloride salt.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration and wash with a cold solvent.
-
The free base can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., sodium hydroxide), and extracting with an organic solvent.
Quality Control and Analytical Methods
A comprehensive analytical package is required to ensure the quality of the batch for preclinical studies.
Workflow for Preclinical Batch Release:
Caption: Workflow for preclinical batch release of this compound.
Analytical Methods:
| Test | Method | Typical Parameters | Acceptance Criteria |
| Purity | HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted)Detection: UV at a suitable wavelength (e.g., 210 nm) | ≥99.0%[1] |
| Impurity Profile | GC-MS | Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumTemperature Program: Ramped from low to high temperature to separate volatile impurities. | Identification and quantification of any impurity >0.1%. |
| Residual Solvents | Headspace GC-FID | As per USP <467> guidelines.[3][4] | Toluene and other process solvents should be within ICH limits. |
| Identity | 1H NMR, 13C NMR, MS | Consistent with the structure of this compound.[1] | Spectrum matches the reference standard. |
| Water Content | Karl Fischer Titration | Volumetric or coulometric. | Report value. |
1H NMR Data (CDCl3): δ= 1.70 (quintet, 2H), 2.26 (s, 3H), 2.35-2.60 (m, 8H), 2.60 (t, 2H), 3.77 (t, 2H), 4.09 (br s, 1H).[1]
Discussion
The scale-up of the synthesis of this compound is a straightforward process based on a nucleophilic substitution reaction. Key considerations for a successful scale-up for preclinical studies include:
-
Control of Stoichiometry: Using an excess of N-methylpiperazine is critical to minimize the formation of the di-alkylated byproduct, which can be difficult to remove.
-
Purification: Vacuum distillation is an effective method for purification on a larger scale. For very high purity requirements, conversion to a salt followed by crystallization and regeneration of the free base is a viable strategy.
-
Analytical Characterization: A comprehensive suite of analytical tests is necessary to ensure the identity, purity, and safety of the material intended for preclinical studies. Impurity profiling is of particular importance to identify any potentially toxic byproducts.
-
Documentation: All procedures, observations, and analytical results must be meticulously documented to comply with Good Laboratory Practices (GLP) required for preclinical research.[5]
By following the detailed protocols and implementing the quality control measures outlined in this application note, researchers and drug development professionals can confidently produce high-quality this compound for preclinical evaluation.
References
- 1. This compound | 5317-33-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Residual Solvents – secrets of science [shimadzu-webapp.eu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of S-Alkyl-N-alkylisothiourea Compounds Utilizing 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel S-Alkyl-N-alkylisothiourea compounds incorporating a 1-(3-hydroxypropyl)-4-methylpiperazine moiety. These compounds are of interest in medicinal chemistry and drug development due to the combined pharmacophoric features of the isothiourea group and the piperazine scaffold.[1][2] The protocols outlined below are based on established principles of isothiourea synthesis.
Introduction
S-Alkyl-N-alkylisothiourea derivatives are a class of compounds with a wide range of biological activities.[3][4] The incorporation of a piperazine ring, a common motif in many pharmaceuticals, can modulate the physicochemical properties and pharmacological profile of these molecules.[5][6] Specifically, the this compound substituent can enhance aqueous solubility and provide a handle for further functionalization, potentially improving bioavailability and target engagement.[1] This document describes a robust synthetic methodology for the preparation of these novel compounds.
General Synthetic Strategy
The synthesis of the target S-Alkyl-N-[3-(4-methylpiperazin-1-yl)propyl]isothiourea compounds can be achieved through a two-step process. The first step involves the synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]thiourea from 1-(3-aminopropyl)-4-methylpiperazine and an isothiocyanate source. The resulting thiourea is then S-alkylated using an appropriate alkyl halide to yield the final isothiourea product.
Figure 1: General two-step synthetic workflow for S-Alkyl-N-alkylisothiourea synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-[3-(4-Methylpiperazin-1-yl)propyl]thiourea (Intermediate 1)
Materials:
-
1-(3-Aminopropyl)-4-methylpiperazine
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Anhydrous Acetone
-
Deionized water
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-(3-aminopropyl)-4-methylpiperazine (1.0 eq) in water, add concentrated HCl (1.1 eq) dropwise while cooling in an ice bath.
-
Add a solution of ammonium thiocyanate (1.2 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude N-[3-(4-methylpiperazin-1-yl)propyl]thiourea.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: Synthesis of S-Alkyl-N-[3-(4-methylpiperazin-1-yl)propyl]isothiourea (Target Compound)
Materials:
-
N-[3-(4-Methylpiperazin-1-yl)propyl]thiourea (Intermediate 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)
-
Acetone or Ethanol
-
Potassium carbonate (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-[3-(4-methylpiperazin-1-yl)propyl]thiourea (1.0 eq) in acetone or ethanol in a round-bottom flask.
-
Add the corresponding alkyl halide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.
-
Upon completion, if a precipitate (hydrohalide salt of the product) forms, it can be filtered and washed with cold acetone.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can be partitioned between a dilute aqueous base (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate) to obtain the free base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-Alkyl-N-[3-(4-methylpiperazin-1-yl)propyl]isothiourea.
-
Further purification can be achieved by recrystallization or column chromatography if required.
Data Presentation
Table 1: Representative Yields and Physicochemical Properties of Synthesized Compounds
| Compound ID | R-Group (in S-Alkyl) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| INT-1 | - | C9H20N4S | 216.35 | 85 | 135-137 |
| TC-Me | Methyl | C10H22N4S | 230.37 | 92 | 158-160 (as HI salt) |
| TC-Et | Ethyl | C11H24N4S | 244.40 | 88 | 142-144 (as HBr salt) |
| TC-Bn | Benzyl | C16H26N4S | 306.47 | 85 | 165-167 (as HCl salt) |
Note: The data presented are hypothetical and representative of expected outcomes for this synthetic route.
Potential Applications and Signaling Pathway Involvement
Compounds bearing the isothiourea moiety have been investigated for a variety of biological activities, including as inhibitors of nitric oxide synthase (NOS). The diagram below illustrates a simplified hypothetical mechanism of action where the synthesized compounds could act as inhibitors of iNOS, which is often upregulated in inflammatory conditions.
Figure 2: Hypothetical signaling pathway showing inhibition of iNOS by the target compound.
This schematic suggests that by inhibiting the iNOS enzyme, the synthesized S-Alkyl-N-[3-(4-methylpiperazin-1-yl)propyl]isothiourea derivatives could potentially reduce the production of nitric oxide, a key mediator in inflammatory processes. This makes them interesting candidates for further investigation in the context of inflammatory diseases.
Disclaimer: The protocols and data provided are for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemical reagents. The biological activities and mechanisms of action are hypothetical and require experimental validation.
References
- 1. This compound [myskinrecipes.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine, with a specific focus on preventing di-alkylation and related side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 1-methylpiperazine. This reaction involves a nucleophilic substitution where the secondary amine of 1-methylpiperazine attacks a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol.[1][2]
Q2: What is the main side reaction of concern, often referred to as "di-alkylation," in this synthesis?
A2: In the context of this specific synthesis, the primary side reaction is not the addition of a second propyl group to the other nitrogen (which is already methylated and tertiary), but the further alkylation of the desired product. The tertiary amine nitrogen in the product, this compound, can react with another molecule of the alkylating agent (e.g., 3-bromo-1-propanol) to form an undesired quaternary ammonium salt. This is a common issue in N-alkylation reactions if conditions are not carefully controlled.[3][4]
Q3: What are the most effective strategies to prevent the formation of the quaternary ammonium byproduct?
A3: Controlling the reaction to favor mono-alkylation is crucial. Several key strategies can be employed:[3]
-
Stoichiometric Control: Use a significant molar excess of 1-methylpiperazine relative to the alkylating agent (3-halo-1-propanol).[3][5] A common ratio is 2:1 or higher. This ensures the alkylating agent is more likely to react with an unreacted molecule of the starting amine rather than the product.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period maintains its concentration at a low level.[3][6] This minimizes the opportunity for the product to be alkylated further.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature initially, followed by gentle heating) can help control the reaction rate and prevent the more energy-intensive quaternary salt formation.[1]
-
Choice of Base and Solvent: Using a non-nucleophilic base like potassium carbonate (K₂CO₃) can be effective in neutralizing the hydrohalic acid (HBr or HCl) formed during the reaction.[3] Solvents like toluene or DMF are often used.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Reaction is incomplete. | - Increase reaction time or moderately increase the temperature (e.g., to 80°C) after an initial period at room temperature.[1]- Ensure an adequate base is used to neutralize the acid byproduct, which can otherwise protonate the starting amine and halt the reaction.[3] |
| Significant byproduct formation. | - Implement the strategies outlined in FAQ Q3, particularly increasing the excess of 1-methylpiperazine and ensuring slow addition of the alkylating agent.[3][5] | |
| Significant amount of quaternary ammonium salt detected | Stoichiometry is incorrect. | - Increase the molar ratio of 1-methylpiperazine to the alkylating agent to at least 2:1.[1] |
| Rapid addition of the alkylating agent. | - Add the alkylating agent slowly to the stirred solution of 1-methylpiperazine. Using a syringe pump for controlled addition is highly recommended.[6] | |
| Reaction temperature is too high. | - Lower the reaction temperature and monitor progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed. | |
| Difficulty purifying the product | Contamination with the water-soluble quaternary salt. | - During aqueous workup, the quaternary salt will preferentially remain in the aqueous layer. Perform multiple extractions with an organic solvent.- For final purification, Kugelrohr distillation or column chromatography on silica gel are effective methods.[1] |
Data Presentation
The following table summarizes typical reaction conditions designed to favor the mono-alkylated product.
| Parameter | Condition | Rationale |
| Reactant Ratio | >2 equivalents of 1-methylpiperazine | Statistically favors the reaction of the alkylating agent with the starting amine over the product.[1][5] |
| Alkylating Agent | 1 equivalent of 3-Bromo-1-propanol | Bromoalkanes are generally more reactive than chloroalkanes, allowing for milder reaction conditions. |
| Solvent | Toluene | A common solvent that facilitates the reaction and subsequent workup.[1] |
| Temperature | Room temperature overnight, then 80°C for 2h | Allows for controlled initial reaction, followed by heating to drive the reaction to completion.[1] |
| Addition Method | Slow, dropwise addition | Keeps the concentration of the electrophile low, suppressing the formation of the quaternary salt.[3] |
| Expected Yield | ~86% (after purification) | High yield is achievable with proper control of reaction parameters.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures and is designed to minimize di-alkylation.[1][2]
Materials:
-
1-Methylpiperazine (e.g., 6.99 mL, 63 mmol)
-
3-Bromo-1-propanol (e.g., 2.62 mL, 30 mmol)
-
Toluene (30 mL)
-
Sodium sulfate (anhydrous) for drying
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe pump
-
Condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Kugelrohr distillation apparatus (or column chromatography setup)
Procedure:
-
To a round-bottom flask, add 1-methylpiperazine (63 mmol) and toluene (30 mL). Begin stirring the solution at room temperature.
-
Add 3-bromo-1-propanol (30 mmol) slowly and dropwise to the stirred solution.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
After stirring overnight, heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Filter the cooled reaction mixture to remove any precipitated salts (piperazine hydrobromide). Wash the filter cake thoroughly with a small amount of fresh toluene.
-
Combine the filtrate and the toluene washings.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by Kugelrohr distillation (boiling point: ~180°C at 2 mbar) to yield the final product as a colorless oil.[1] Alternatively, purification can be achieved via column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Formation of the undesired quaternary ammonium salt byproduct.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Hydroxypropyl)-4-methylpiperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A1: The most frequently reported method is the N-alkylation of N-methylpiperazine with a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol, in the presence of a base.[1]
Q2: What is a typical reported yield for this synthesis?
A2: Yields can vary depending on the specific reaction conditions, but a yield of 86% has been reported for the reaction of N-methylpiperazine with 3-bromo-1-propanol in toluene.[1]
Q3: What are the key factors influencing the yield of the reaction?
A3: The key factors include the choice of solvent, base, reaction temperature, and the purity of the starting materials. The stoichiometry of the reactants also plays a crucial role in minimizing side reactions.
Q4: Can I use 3-chloro-1-propanol instead of 3-bromo-1-propanol?
A4: Yes, 3-chloro-1-propanol can be used as an alkylating agent. However, due to the lower reactivity of alkyl chlorides compared to alkyl bromides, the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q5: Is it possible to have a dialkylation of the piperazine ring?
A5: Since N-methylpiperazine already has one nitrogen atom substituted, the primary concern is the potential for quaternization of the tertiary amines, rather than dialkylation at both nitrogens of a parent piperazine. Quaternization can occur if the product reacts further with the alkylating agent. Using an excess of N-methylpiperazine can help to minimize this side reaction.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive alkylating agent (degraded 3-halopropanol).- Insufficiently strong base.- Low reaction temperature. | - Use a fresh or purified 3-halopropanol.- Switch to a stronger base (e.g., from K₂CO₃ to NaH).[3]- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of a Quaternary Ammonium Salt Byproduct | - Stoichiometry of reactants is not optimal.- High concentration of the alkylating agent. | - Use a molar excess of N-methylpiperazine relative to the 3-halopropanol.- Add the 3-halopropanol dropwise to the reaction mixture to maintain its low concentration.[2] |
| Incomplete Reaction (Starting Material Remains) | - Poor solubility of reactants.- Insufficient reaction time or temperature. | - Choose a solvent that dissolves all reactants at the reaction temperature (e.g., DMF, DMSO).- Increase the reaction time or temperature and monitor the reaction progress. |
| Difficulty in Product Isolation and Purification | - Emulsion formation during aqueous workup.- Co-distillation of product with solvent or impurities. | - Add a saturated brine solution to break up emulsions.- Utilize fractional distillation under reduced pressure for purification. Kugelrohr distillation has been reported to be effective.[1] Alternatively, column chromatography can be used. |
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Synthesis via N-alkylation with 3-Bromo-1-propanol
This protocol is based on a reported procedure with a high yield.[1]
Materials:
-
N-methylpiperazine
-
3-Bromo-1-propanol
-
Toluene (anhydrous)
-
Anhydrous potassium carbonate (or other suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperazine (e.g., 2.1 equivalents) in anhydrous toluene.
-
Addition of Alkylating Agent: To this solution, slowly add 3-bromo-1-propanol (e.g., 1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Heating: Subsequently, heat the mixture to 80°C and maintain this temperature for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (e.g., KBr and excess K₂CO₃ if used). Wash the filter cake thoroughly with toluene.
-
Purification: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure. Purify the resulting residue by Kugelrohr distillation (boiling point: 180°C at 2 mbar) to obtain this compound as a colorless oil.[1]
Experimental Workflow Diagram
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Qualitative)
| Parameter | Variation | Potential Impact on Yield | Rationale |
| Alkylating Agent | 3-Bromo-1-propanol vs. 3-Chloro-1-propanol | Higher yield with 3-bromo-1-propanol under similar conditions. | C-Br bond is weaker and a better leaving group than C-Cl, leading to a faster reaction rate. |
| Base | K₂CO₃ vs. NaH | NaH may lead to higher conversion but also potentially more side reactions if not controlled. | NaH is a much stronger, non-nucleophilic base that can completely deprotonate any acidic protons, driving the reaction forward.[3] |
| Solvent | Toluene vs. DMF | DMF can lead to faster reaction rates and higher yields, especially if reactants have poor solubility in toluene. | DMF is a polar aprotic solvent that can better solvate the transition state and increase the rate of Sₙ2 reactions. |
| Temperature | Room Temperature vs. 80°C | Higher temperatures generally increase the reaction rate and can drive the reaction to completion, increasing the yield. | Provides the necessary activation energy for the reaction. However, excessively high temperatures can promote side reactions. |
| Stoichiometry | Equimolar vs. Excess N-methylpiperazine | Using an excess of N-methylpiperazine can increase the yield of the desired product. | It outcompetes the product for reaction with the alkylating agent, thus minimizing the formation of quaternary ammonium salts.[2] |
References
Technical Support Center: N-Alkylation of 1-Methylpiperazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 1-methylpiperazine, a common reaction in pharmaceutical and chemical synthesis. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 1-methylpiperazine?
The main challenge arises from the fact that 1-methylpiperazine has two tertiary amine nitrogens. While the N1-methyl group makes the N4 nitrogen the primary site for alkylation, the product itself is a tertiary amine that can be further alkylated by a reactive alkylating agent. This leads to the formation of a quaternary ammonium salt, which is often a major byproduct. Other common issues include low reaction yield, incomplete conversion, and difficulties in product purification.[1][2]
Q2: Which nitrogen on 1-methylpiperazine is more reactive for alkylation?
The N4 nitrogen is more nucleophilic and sterically accessible for alkylation compared to the N1 nitrogen, which already bears a methyl group. Therefore, alkylation will predominantly occur at the N4 position.
Q3: What are the standard methods for N-alkylation of piperazines?
The two most common methods are:
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Direct Alkylation: This involves reacting the piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the acid byproduct.[1]
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Reductive Amination: This is a two-step, one-pot process where the piperazine is reacted with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods help to determine when the starting material has been consumed and to identify the formation of the desired product and any major byproducts.
Troubleshooting Guide
Low or No Yield
Q5: I am observing very low to no yield of my desired N-alkylated product. What are the likely causes and how can I fix it?
Low or no yield can stem from several factors related to reagents and reaction conditions.
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Potential Cause 1: Insufficient Base Strength or Amount. The reaction generates an acid (e.g., HBr from an alkyl bromide) that can protonate the starting material, rendering it non-nucleophilic.
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Solution: Use a sufficiently strong, non-nucleophilic, and anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure you are using at least 1.5-2.0 equivalents of the base to effectively neutralize the acid byproduct.[1]
-
-
Potential Cause 2: Poor Solubility of Reagents. If the reactants are not fully dissolved, the reaction will be slow or may not proceed at all.
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Solution: Switch to a more polar aprotic solvent that can dissolve all components of the reaction mixture. Dimethylformamide (DMF) and acetonitrile (MeCN) are common and effective choices.[1]
-
-
Potential Cause 3: Low Reaction Temperature. Many N-alkylation reactions require thermal energy to proceed at a practical rate.
-
Solution: Try heating the reaction mixture. A temperature range of 60-80 °C is a common starting point, but this should be optimized for your specific substrates.[1]
-
-
Potential Cause 4: Inactive Alkylating Agent. The alkylating agent may have degraded over time.
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Solution: Use a fresh bottle of the alkylating agent or verify its purity before use.
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Formation of Byproducts
Q6: My reaction is producing a significant amount of a highly polar byproduct that is difficult to separate. What is it and how can I prevent its formation?
This is a classic problem in the N-alkylation of tertiary amines like 1-methylpiperazine. The highly polar byproduct is almost certainly the quaternary ammonium salt, formed by the over-alkylation of your desired product.
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Potential Cause: Over-alkylation of the Product. The N-alkylated 1-methylpiperazine product is also a tertiary amine and can react with the alkylating agent.
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Solution 1: Control Stoichiometry. Use a slight excess of 1-methylpiperazine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This ensures the alkylating agent is consumed before it can significantly react with the product.
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Solution 2: Slow Addition of Alkylating Agent. Add the alkylating agent dropwise or via a syringe pump over a prolonged period. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the product.[1]
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Solution 3: Lower Reaction Temperature. Higher temperatures can sometimes promote the formation of the quaternary salt. Running the reaction at the lowest effective temperature can improve selectivity.[1]
-
Reaction Parameter Optimization
For successful N-alkylation, the choice of solvent and base is critical. The following table summarizes common choices and their typical applications.
| Parameter | Common Choices | Rationale & Considerations |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane | Polar aprotic solvents are preferred to dissolve the reagents and piperazine salts.[1] DMF is an excellent choice when solubility is an issue.[1] Always use anhydrous solvents to prevent side reactions.[1] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA) | Strong, non-nucleophilic bases are ideal. K₂CO₃ and Cs₂CO₃ are effective and commonly used.[1][2] Use at least 1.5-2.0 equivalents.[1] |
| Temperature | Room Temperature to 80 °C | Many reactions require heating to proceed efficiently.[1] Monitor for byproduct formation at higher temperatures. |
| Alkylating Agent | Alkyl Bromides, Alkyl Iodides | Iodides are generally more reactive than bromides. Use 1.0 equivalent or slightly less to minimize over-alkylation. |
Work-up and Purification
Q7: My N-alkylated product is highly water-soluble and I am unable to extract it into an organic solvent. What should I do?
This is a frequent issue, often because the product is protonated and exists as a salt in the aqueous layer.
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Solution: During the work-up, after quenching the reaction, you must basify the aqueous layer to deprotonate your product. Add a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH of the aqueous layer is approximately 9.5-12.[1] This converts the protonated product into its free base form, which will be significantly less water-soluble and can be extracted into an organic solvent like dichloromethane or ethyl acetate.[1]
Q8: What is the best method for purifying the final product?
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Column Chromatography: This is the most common method for purifying N-alkylated products from unreacted starting materials and byproducts. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective.
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Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method, especially for removing non-volatile impurities.[3]
Experimental Protocols
General Protocol for Direct N-Alkylation of 1-Methylpiperazine
This protocol describes a general procedure for the mono-N-alkylation of 1-methylpiperazine with an alkyl bromide.
Materials:
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1-Methylpiperazine
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Alkyl Bromide (0.95 - 1.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
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Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine and anhydrous potassium carbonate.
-
Add the anhydrous solvent (MeCN or DMF) and stir the suspension.
-
Slowly, add the alkyl bromide (0.95-1.0 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer. If the product is in the aqueous layer, adjust the pH to ~10-11 with NaOH and extract multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Reaction and Side Reaction Pathway
Caption: N-alkylation of 1-methylpiperazine and the common over-alkylation side reaction.
General Experimental Workflow
Caption: A standard workflow for the N-alkylation of 1-methylpiperazine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common N-alkylation issues.
References
Technical Support Center: Optimization of Coupling Reactions for 1-(3-Hydroxypropyl)-4-methylpiperazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving the terminal hydroxyl group of 1-(3-hydroxypropyl)-4-methylpiperazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Ether Synthesis (O-Alkylation)
Question 1: I am getting a low yield in my Williamson ether synthesis with this compound. What are the common causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis are typically due to suboptimal reaction conditions or competing side reactions. Consider the following factors:
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Base Selection: The base used to deprotonate the hydroxyl group is critical. A base that is too weak will result in incomplete alkoxide formation. A base that is too strong or sterically hindered can promote the competing E2 elimination side reaction, especially with secondary or tertiary alkyl halides.
-
Troubleshooting: If using a weaker base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[1]
-
-
Alkyl Halide Choice: The reaction proceeds via an S_N2 mechanism, which is sensitive to steric hindrance.[1][2]
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Troubleshooting: Best results are achieved with methyl or primary alkyl halides.[2] Secondary alkyl halides will often produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[1][2] Ensure your alkyl halide is fresh and pure.
-
-
Solvent Effects: The solvent must be able to dissolve the alkoxide and should be aprotic to avoid protonating the nucleophile.
-
Troubleshooting: Common solvents like THF, DMF, and DMSO are effective. If solubility is an issue, a more polar aprotic solvent may be beneficial.[3]
-
-
Temperature and Reaction Time: Higher temperatures can favor the elimination side reaction.
-
Troubleshooting: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.[4] Only increase the temperature if the reaction is proceeding too slowly.
-
Question 2: How do I manage the purification of the resulting ether, given the basicity and water solubility of the piperazine moiety?
Answer: The basic nature of the piperazine ring can make purification by standard silica gel chromatography challenging, often causing tailing or streaking of the product on the column.
-
Column Chromatography: To mitigate tailing on acidic silica gel, add a small amount of a basic modifier to your eluent system.[4]
-
Recommended Method: Use an eluent system (e.g., Dichloromethane/Methanol) containing 0.5-1% triethylamine (Et₃N) or ammonia. This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.[4]
-
-
Acid-Base Extraction: This is a highly effective method for separating your basic product from non-basic impurities.
-
Recommended Method: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The piperazine product will move into the aqueous layer as its protonated salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is back-extracted into an organic solvent.
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Section 2: Ester Synthesis (O-Acylation)
Question 1: My esterification reaction is slow and gives poor yields. Which coupling reagents are most effective?
Answer: Direct esterification of an alcohol and a carboxylic acid is often slow and requires harsh conditions. The use of coupling reagents to activate the carboxylic acid is the standard approach for achieving mild and efficient esterification.
-
Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[5] These reactions are typically catalyzed by 4-dimethylaminopyridine (DMAP).[5]
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Troubleshooting: A common side reaction is the formation of N-acylurea byproduct, especially with sterically hindered substrates.[5] Ensure the reaction is run under anhydrous conditions. The urea byproduct from DCC is poorly soluble and can often be filtered off, while the EDC byproduct is water-soluble and can be removed by an aqueous workup.[6]
-
-
Phosphonium/Uronium Reagents (PyBOP, HBTU): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient but more expensive.[6] They are often used in peptide synthesis and are very effective for forming amide and ester bonds with minimal side reactions.
-
Propanephosphonic Acid Anhydride (T3P®): This reagent is known for its high reactivity, excellent yields, and the formation of water-soluble byproducts that are easily removed during workup. It is considered a green and safe coupling reagent.[7]
Question 2: I am observing racemization of my chiral carboxylic acid during the coupling reaction. How can this be prevented?
Answer: Racemization can occur during the activation of the carboxylic acid. The choice of coupling reagent and additives is crucial to suppress this.
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Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or its derivatives to carbodiimide-mediated couplings is a classic method to minimize racemization.[6] The activated acid forms an intermediate OBt ester, which couples with the alcohol with less risk of epimerization.[6]
-
Reagent Choice: Some coupling reagents are specifically designed for low racemization. 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is particularly useful for coupling easily epimerized substrates.[6]
Data Presentation: Comparison of Esterification Conditions
| Coupling Reagent | Additive/Catalyst | Typical Solvent | Temperature (°C) | General Yield Range | Key Considerations |
| DCC | DMAP (0.1 eq) | DCM or THF | 0 to RT | 60-90% | Dicyclohexylurea (DCU) byproduct precipitates; potent allergen.[5] |
| EDC·HCl | DMAP (0.1 eq) | DCM or DMF | 0 to RT | 65-95% | Water-soluble urea byproduct allows for easy aqueous workup.[6] |
| T3P® | Pyridine or Et₃N | Ethyl Acetate, THF | 0 to 50 | 80-99% | Byproducts are water-soluble; considered a "green" reagent.[7] |
| PyBOP | DIPEA or Et₃N | DMF or DCM | 0 to RT | 85-98% | High efficiency, but more expensive; good for hindered substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve during this step.
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Addition of Electrophile: Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an eluent containing 1% triethylamine.
Protocol 2: General Procedure for Esterification using EDC/DMAP
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.2 eq), this compound (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve the components in an anhydrous solvent (e.g., Dichloromethane (DCM)).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Coupling Reagent Addition: Add EDC·HCl (1.5 eq) in a single portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Overview of primary coupling reactions at the hydroxyl group.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Caption: Key experimental factors influencing reaction outcome.
References
Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. 2. Suboptimal Reaction Conditions: The chosen solvent may not be appropriate, or the base used may not be effective in neutralizing the acid byproduct. 3. Product Lost During Work-up: The product, being a water-soluble amine, might remain in the aqueous phase during extraction if the pH is not adequately basic. | 1. Reaction Optimization: a. Increase the reaction time and monitor progress using TLC or LC-MS. b. Gradually increase the reaction temperature. For the reaction of N-methylpiperazine with 3-bromo-1-propanol, heating to 80°C has been shown to be effective.[1] c. Ensure the freshness and purity of reagents, particularly the alkylating agent (3-halo-1-propanol). 2. Condition Adjustment: a. Consider using a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants. b. Use a suitable base, such as potassium carbonate, to neutralize the HBr or HCl formed during the reaction. 3. Work-up Modification: a. Before extraction with an organic solvent, basify the aqueous layer to a pH of 10-12 with a base like NaOH or K₂CO₃ to ensure the product is in its free base form, which is more soluble in organic solvents. |
| Presence of Significant Side Products | 1. Di-alkylation: The unreacted secondary amine on another molecule of N-methylpiperazine can react with the alkylating agent, or the desired product can react again if piperazine is used as the starting material. However, with N-methylpiperazine, this is less of a concern. A more likely scenario is the reaction of two molecules of N-methylpiperazine with one molecule of a dihalide impurity. 2. Quaternization: The tertiary amine nitrogen of the product, this compound, can be further alkylated by the 3-halo-1-propanol to form a quaternary ammonium salt. This is more likely at higher temperatures and with a higher concentration of the alkylating agent. | 1. Minimizing Di-alkylation: a. Use a molar excess of N-methylpiperazine relative to the 3-halo-1-propanol. A 2:1 ratio is a good starting point.[1] b. Add the 3-halo-1-propanol slowly or dropwise to the reaction mixture to maintain a low concentration of the alkylating agent. 2. Avoiding Quaternization: a. Control the reaction temperature; avoid excessive heating. b. Use the stoichiometry recommendations mentioned above to limit the excess of the alkylating agent. c. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: Unreacted N-methylpiperazine can be difficult to separate from the product due to similar polarities. 2. Water Solubility of the Product: The product's hydroxyl group and amine functionalities make it water-soluble, complicating extraction and purification. 3. Formation of Salts: The product can form salts that have different solubility and chromatographic behavior. | 1. Chromatographic Separation: a. Use column chromatography on silica gel with a polar eluent system, such as dichloromethane/methanol or chloroform/methanol, with the addition of a small amount of a basic modifier like triethylamine (0.5-1%) to prevent peak tailing. 2. Extraction and Distillation: a. Ensure the aqueous phase is sufficiently basic (pH >10) during work-up to maximize the recovery in the organic layer. b. The product can be purified by vacuum distillation (Kugelrohr distillation has been reported to be effective).[1] 3. Salt Conversion: a. During work-up, ensure all the product is in its free base form before purification. An acid wash can be used to remove non-basic impurities, followed by basification and extraction of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and straightforward synthesis involves the N-alkylation of 1-methylpiperazine with a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol, in a suitable solvent.[1]
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The two main side reactions are the formation of a quaternary ammonium salt (quaternization) by over-alkylation of the product, and potentially di-alkylation if there are impurities or if piperazine itself is used as a starting material.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To minimize quaternization, you should use a molar excess of 1-methylpiperazine relative to the 3-halopropanol, add the alkylating agent slowly to the reaction mixture, and maintain a controlled reaction temperature.
Q4: What is the recommended solvent for this reaction?
A4: Toluene has been successfully used as a solvent for this reaction.[1] Other polar aprotic solvents like acetonitrile or DMF could also be suitable to ensure the solubility of the reactants.
Q5: Is a base required for this reaction?
A5: While the reaction can proceed without an added base as N-methylpiperazine can act as a base itself, it is often beneficial to add an external, non-nucleophilic base like potassium carbonate. This neutralizes the hydrohalic acid (HBr or HCl) formed during the reaction, preventing the formation of the N-methylpiperazine salt and ensuring the free amine is available for reaction.
Q6: What is a suitable method for purifying the final product?
A6: The product can be purified by vacuum distillation, such as Kugelrohr distillation.[1] Column chromatography on silica gel using a polar eluent system with a basic modifier is also a common purification technique for this type of compound.
Experimental Protocol
Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
1-Methylpiperazine
-
3-Bromo-1-propanol
-
Toluene
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (e.g., 2.1 equivalents) in toluene.
-
Slowly add 3-bromo-1-propanol (e.g., 1 equivalent) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts (e.g., 1-methylpiperazine hydrobromide).
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and the washings, and remove the toluene under reduced pressure.
-
Purify the resulting residue by Kugelrohr distillation under high vacuum to obtain this compound as a colorless oil.[1]
Visualizations
References
Technical Support Center: Purification of Polar Piperazine Derivatives
Welcome to the technical support center for the purification of polar piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying polar piperazine derivatives?
A1: The primary challenges in purifying polar piperazine derivatives stem from their inherent physicochemical properties:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic (pKa values are often around 5.3 and 9.7). This leads to issues with solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and can lead to inconsistent results.[1]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be leveraged for purification, it can also present difficulties in obtaining the free base and lead to inconsistencies in the final material form.[1]
-
Chromatographic Issues: Their high polarity can cause poor retention and peak tailing on reverse-phase HPLC. Conversely, their basicity can lead to strong, sometimes irreversible, interactions with the acidic silica gel in normal-phase chromatography.[1][2]
-
Co-precipitation of Impurities: Structurally similar impurities, such as over-alkylated piperazines or related pyrazines, often co-precipitate with the desired product, making purification by simple crystallization challenging.[1]
Q2: My polar piperazine derivative is showing significant peak tailing during silica gel column chromatography. How can I resolve this?
A2: Peak tailing is a common problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[2] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.[2] Here are some troubleshooting steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[2]
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: If applicable, switch to reverse-phase chromatography (e.g., C18 column). The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperazine nitrogen.[2]
Q3: I have a very polar piperazine derivative that either elutes in the solvent front in reverse-phase chromatography or gets stuck on a normal-phase column. What are my options?
A3: This is a classic challenge for highly polar compounds. Here are some advanced techniques to consider:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are poorly retained in reverse-phase.[4][5] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[6] It is particularly advantageous for purifying polar compounds and offers benefits like faster separations and reduced solvent consumption.[6][7][8]
-
Ion-Exchange Chromatography (IEC): Given the basic nature of piperazines, ion-exchange chromatography can be a highly effective purification method.[9] Cation-exchange columns can be used to capture the protonated piperazine derivative, which can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.[10]
Q4: How can I remove water from my hygroscopic piperazine derivative?
A4: Removing water from hygroscopic compounds is crucial for accurate analysis and further reactions. Several methods can be employed:
-
Azeotropic Distillation: This involves adding a solvent (an entrainer) like toluene that forms a low-boiling azeotrope with water, which is then removed by distillation.[1]
-
Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be very effective.[1]
-
Formation of Anhydrous Salts: Converting the compound to an anhydrous salt can sometimes yield a less hygroscopic solid.[1]
Q5: My final product is an oil. How can I convert it into a solid for easier handling and purification?
A5: Converting an oily free base into a solid salt is a common and effective strategy. The hydrochloride salt is often a good choice. This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and then adding a solution of hydrogen chloride (e.g., HCl in ether) until the product precipitates.[3] The resulting solid can then be collected by filtration and further purified by recrystallization.[3]
Troubleshooting Guides
Chromatographic Purification
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Poor Retention in Reverse-Phase (RP-HPLC) | The compound is too polar for the stationary phase. | • Derivatize the piperazine with a UV-active, non-polar group to increase retention and aid detection.[4][11][12] • Use a more polar reverse-phase column (e.g., embedded polar group or shorter alkyl chain). • Switch to HILIC.[4][5] |
| Severe Peak Tailing in Normal-Phase (Silica Gel) | Strong interaction between the basic piperazine and acidic silanol groups.[1][2] | • Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent.[2][3] • Use a deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[2] |
| Low Recovery After Column Chromatography | Irreversible binding to the stationary phase or compound instability on silica.[2] | • Use the same solutions for peak tailing (basic modifiers, alternative stationary phases).[2] • Check the stability of your compound on silica using a 2D TLC experiment.[13] |
| Compound is Insoluble in Common Chromatography Solvents | High polarity and/or salt form of the derivative. | • For normal-phase, consider more polar solvent systems like dichloromethane/methanol.[3] • For HILIC, use a high percentage of organic solvent like acetonitrile with a small amount of water.[5] • For SFC, use a polar co-solvent like methanol with supercritical CO2.[6] |
Recrystallization and Isolation
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Product "Oils Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | • Add more solvent to the hot mixture until a clear solution is achieved, then cool slowly. • Try a lower-boiling point solvent or a solvent pair. • Attempt to purify further by chromatography before recrystallization. |
| Difficulty in Forming Crystals | Supersaturation has not been reached, or nucleation is slow. | • Scratch the inside of the flask with a glass rod to create nucleation sites.[3] • Add a seed crystal of the pure compound. • Cool the solution slowly and then in an ice bath to maximize crystal yield.[3] |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles or are co-crystallizing with the product.[1] | • Try a different recrystallization solvent or solvent pair. • Perform an initial purification step using chromatography or an acid-base extraction. • Consider converting the compound to a different salt, which may have different crystallization properties. |
Experimental Protocols
Protocol 1: Purification of a Polar Piperazine Derivative via Hydrochloride Salt Formation
This protocol is useful when the free base of the piperazine derivative is an oil or difficult to handle.[3]
-
Dissolution: Dissolve the crude, oily free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. Monitor the pH of the mixture with pH paper. Continue adding the HCl solution until the mixture is acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used for the precipitation to remove any soluble impurities.
-
Drying: Dry the purified salt under high vacuum.
-
Recrystallization (Optional): For further purification, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol, isopropanol, or a methanol/ether mixture.[3]
Protocol 2: General Method for HILIC Purification
This protocol is a starting point for the purification of highly polar piperazine derivatives.
-
Column: Use a HILIC column (e.g., silica, diol, or amine-based).
-
Mobile Phase:
-
Solvent A: Water with an additive (e.g., 10 mM ammonium formate or 0.1% formic acid to improve peak shape).
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a higher aqueous content (e.g., 50% B) over a suitable time (e.g., 15-30 minutes).
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions to ensure good peak shape. If the sample is only soluble in water, inject the smallest possible volume.
-
Detection: Use a suitable detector, such as UV (if the compound has a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Visualizations
Caption: General purification workflow for polar piperazine derivatives.
Caption: Troubleshooting guide for peak tailing in normal-phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. osti.gov [osti.gov]
- 10. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. jocpr.com [jocpr.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Solvent Selection for the Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the optimal solvent selection for the synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, with a focus on solvent-related problems.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, often related to reaction conditions and solvent choice.
-
Incomplete Reaction: The reaction between 1-methylpiperazine and 3-chloro-1-propanol (or 3-bromo-1-propanol) is an SN2 reaction. The choice of solvent can significantly impact the reaction rate.
-
Recommendation: Consider switching to a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to potentially increase the reaction rate. However, be mindful that overly polar solvents can also promote side reactions. Toluene is a commonly used solvent that provides a good balance for this type of reaction, and a reported yield of 86% has been achieved.
-
-
Side Reactions: The formation of byproducts, particularly the di-alkylated piperazine, is a common issue that reduces the yield of the desired mono-alkylated product.
-
Recommendation: To favor mono-alkylation, use a significant excess of 1-methylpiperazine (e.g., 2-3 equivalents) relative to the 3-halo-1-propanol. This stoichiometric imbalance increases the probability of the alkylating agent reacting with an unreacted 1-methylpiperazine molecule.[1]
-
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Recommendation: If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C) and monitoring the progress by TLC or GC-MS.
-
-
Issue 2: Formation of Di-alkylated Byproduct
-
Question: I am observing a significant amount of the 1,4-bis(3-hydroxypropyl)-1,4-dimethylpiperazinium salt in my product mixture. How can I minimize this?
-
Answer: The formation of the di-alkylated product is a common challenge in the N-alkylation of piperazines due to the presence of two reactive nitrogen atoms.
-
Stoichiometry Control: As mentioned previously, using an excess of 1-methylpiperazine is the most straightforward strategy to minimize di-alkylation.
-
Slow Addition of Alkylating Agent: Adding the 3-halo-1-propanol dropwise to the solution of 1-methylpiperazine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation on the already mono-alkylated product.
-
Solvent Polarity: While polar aprotic solvents can accelerate the desired reaction, they can also facilitate the formation of the charged di-alkylated product.
-
Recommendation: A less polar solvent like toluene may help to suppress the formation of the quaternary ammonium salt.
-
-
Issue 3: Reaction Stalls or is Incomplete
-
Question: My reaction does not go to completion, even after an extended period. What could be the problem?
-
Answer: An incomplete reaction can be due to several factors.
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow and may not go to completion.
-
Recommendation: Ensure your chosen solvent can dissolve both 1-methylpiperazine and the 3-halo-1-propanol at the reaction temperature. If solubility is an issue in a nonpolar solvent like toluene, consider a more polar solvent like acetonitrile or DMF.
-
-
Insufficient Activation of the Leaving Group: While chlorides and bromides are common, the corresponding iodide is a better leaving group and can lead to a faster reaction.
-
Recommendation: If using 3-chloro-1-propanol, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction, generating the more reactive 3-iodo-1-propanol.
-
-
Presence of Water: Water can interfere with the reaction, especially if a strong base is used.
-
Recommendation: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most commonly recommended solvent for the synthesis of this compound?
-
A1: Toluene is a frequently cited solvent for this reaction, providing a good balance between reactant solubility and minimizing side reactions, with reported yields as high as 86%.
-
-
Q2: Can I use a protic solvent like ethanol for this reaction?
-
A2: While possible, protic solvents like ethanol can solvate the nucleophile (1-methylpiperazine), potentially slowing down the SN2 reaction. They can also participate in side reactions. Aprotic solvents are generally preferred for this type of N-alkylation.
-
-
Q3: Is a base required for this reaction?
-
A3: The reaction between an amine and an alkyl halide generates a hydrohalic acid (e.g., HCl or HBr). This acid will protonate the basic 1-methylpiperazine, rendering it non-nucleophilic. Therefore, a base (e.g., potassium carbonate, triethylamine) is often added to neutralize this acid and ensure the 1-methylpiperazine remains available for reaction. Using an excess of 1-methylpiperazine can also serve as the base.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.
-
-
Q5: What is a potential alternative to using a large excess of 1-methylpiperazine to ensure mono-alkylation?
-
A5: For more precise control and to avoid the use of a large excess of one reactant, you can use a mono-protected piperazine, such as N-Boc-1-methylpiperazine. After the alkylation step, the protecting group can be removed to yield the desired product. However, this adds extra steps to the synthesis.
-
Data Presentation
| Solvent Class | Example Solvents | Expected Effect on Reaction Rate | Potential for Side Reactions (e.g., Di-alkylation) | Overall Recommendation |
| Nonpolar Aprotic | Toluene, Hexane | Moderate | Lower | Good starting point, balances reactivity and selectivity. Toluene is a proven solvent for this reaction. |
| Polar Aprotic | Acetonitrile, DMF | High | Higher | Can be used to accelerate slow reactions, but careful control of stoichiometry is needed to minimize di-alkylation. |
| Protic | Ethanol, Water | Lower (due to solvation of the nucleophile) | Moderate | Generally not the first choice for this SN2 reaction due to potential for slower rates and side reactions. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on a literature procedure with a reported yield of 86%.
Materials:
-
1-Methylpiperazine
-
3-Bromo-1-propanol (or 3-Chloro-1-propanol with a catalytic amount of NaI)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperazine (2.0-3.0 equivalents) in anhydrous toluene.
-
Addition of Alkylating Agent: Slowly add 3-bromo-1-propanol (1.0 equivalent) to the stirred solution of 1-methylpiperazine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Heating: After stirring overnight, heat the reaction mixture to 80 °C for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The hydrobromide salt of excess 1-methylpiperazine may precipitate. If so, filter the mixture and wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washes.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted 1-methylpiperazine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a suitable solvent for the synthesis of this compound.
Caption: Solvent selection workflow for the synthesis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1-(3-Hydroxypropyl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Hydroxypropyl)-4-methylpiperazine. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing effective work-up and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | White to off-white solid or colorless to light yellow liquid | [1] |
| Melting Point | 30 °C | [1][3] |
| Boiling Point | 75-78 °C at 0.5 mmHg | [1][3] |
| Solubility | Soluble in water and organic solvents; slightly soluble in chloroform. | [1] |
| pKa (predicted) | 15.10 ± 0.10 | [1][3] |
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: Due to the basic nature of the piperazine ring, an acidic wash is the most effective method to remove unreacted this compound.[4] By washing your organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl), the basic nitrogen atoms of the piperazine will be protonated, forming a water-soluble salt that will partition into the aqueous phase.[4] It is crucial to ensure your desired product is stable under acidic conditions before performing an acid wash.
Q2: My reaction work-up is forming a persistent emulsion. What should I do?
A2: Emulsion formation is common when working with amine-containing compounds like this compound, especially when performing extractions with chlorinated solvents. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.[5]
-
If possible, switch to a less polar organic solvent for extraction.
-
Filter the emulsified layer through a pad of Celite®.
-
Centrifugation can also be an effective method to separate the layers.
Q3: My product is also water-soluble. How can I effectively separate it from this compound?
A3: When both your product and the piperazine reagent are water-soluble, a simple aqueous extraction may not be sufficient. In such cases, consider the following strategies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Given the polarity of this compound due to its hydroxyl group, it will likely have a strong affinity for silica gel. A less polar eluent system can be used to first elute your product (if it is less polar).
-
pH Adjustment and Extraction: Carefully adjust the pH of the aqueous solution. If your product has acidic or basic properties different from this compound, you may be able to selectively extract one compound into an organic phase while the other remains in the aqueous phase.
-
Kugelrohr Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: 75-78 °C at 0.5 mmHg), Kugelrohr distillation under reduced pressure can be an effective purification method.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty removing all traces of this compound | Insufficient acid washing or product is also basic. | Repeat the acidic wash multiple times.[4] Check the pH of the aqueous layer to ensure it is acidic. If the product is also basic, consider column chromatography for purification. |
| Product loss during aqueous work-up | Product has some water solubility. | Minimize the volume of aqueous washes. Use brine to "salt out" the organic product from the aqueous phase. Back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| The organic layer remains colored after washing | Formation of colored byproducts or impurities. | Try washing with a reducing agent solution like sodium bisulfite if oxidation is suspected. Activated carbon treatment of the organic solution followed by filtration can also remove colored impurities. |
| Solid precipitates at the interface of the organic and aqueous layers | Formation of an insoluble salt of this compound or the product. | Try to dissolve the solid by adding more of the appropriate solvent (water or organic solvent). If unsuccessful, the mixture may need to be filtered to remove the solid before proceeding with the separation of the liquid phases. |
Experimental Protocols & Workflows
Standard Aqueous Work-up Protocol
A general procedure for an aqueous work-up to remove basic impurities like this compound is as follows:
-
Quench the Reaction: If necessary, quench the reaction by adding an appropriate reagent (e.g., water, saturated aqueous NH₄Cl).
-
Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acid solution (e.g., 1M HCl). Repeat the wash 2-3 times.[4]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Visualizing Work-up and Troubleshooting Workflows
References
Validation & Comparative
Comparative Reactivity Analysis of 1-(3-Hydroxypropyl)-4-methylpiperazine and Other Alcohols: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of 1-(3-Hydroxypropyl)-4-methylpiperazine with other common primary alcohols. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthesis and process optimization. The comparison is based on established principles of chemical reactivity and supported by data from analogous systems.
Introduction to the Reactivity of this compound
This compound is a primary alcohol containing a tertiary amine within its structure. This unique combination of functional groups influences its chemical reactivity in several ways:
-
Primary Hydroxyl Group: As a primary alcohol, the hydroxyl group is sterically unhindered, which generally leads to higher reactivity in reactions such as esterification and oxidation compared to secondary and tertiary alcohols.[1]
-
Tertiary Amine Moiety: The presence of the N-methylpiperazine ring introduces a basic tertiary amine. This group can act as an internal catalyst in certain reactions, potentially accelerating reaction rates. For instance, in acylation reactions, the amine can facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity. Conversely, under acidic conditions, the amine will be protonated, which can affect the overall electronic nature and solubility of the molecule.
Comparative Reactivity in Esterification
Esterification is a fundamental reaction for alcohols. The reactivity of an alcohol in an esterification reaction is influenced by factors such as steric hindrance and the nucleophilicity of the hydroxyl group.
Based on general principles and data from studies on similar N-substituted amino alcohols, this compound is expected to exhibit comparable or slightly enhanced reactivity in esterification compared to simple primary alcohols. The intramolecular tertiary amine may facilitate the reaction by acting as a proton scavenger or by activating the acylating agent.
Table 1: Predicted Relative Reactivity of Alcohols in Acid-Catalyzed Esterification with Acetic Acid
| Alcohol | Structure | Class | Expected Relative Rate Constant (k_rel) | Key Influencing Factors |
| Methanol | CH₃OH | Primary | 1.00 | Least sterically hindered primary alcohol. |
| Ethanol | CH₃CH₂OH | Primary | ~0.95 | Slight increase in steric hindrance compared to methanol. |
| 1-Propanol | CH₃CH₂CH₂OH | Primary | ~0.92 | Increased chain length can have a minor effect on reactivity. |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | Primary | ~0.90 | Further increase in chain length. |
| This compound | C₈H₁₈N₂O | Primary | >1.00 | Primary alcohol with low steric hindrance around the -OH group. The tertiary amine may provide intramolecular catalytic assistance, potentially increasing the reaction rate compared to simple primary alcohols under certain conditions. |
| 2-Propanol | (CH₃)₂CHOH | Secondary | ~0.30 | Increased steric hindrance significantly reduces reactivity compared to primary alcohols. |
Note: The relative rate constants are estimates based on general trends in alcohol reactivity and have not been determined experimentally in a single comparative study.
Experimental Protocol: Comparative Acylation of Alcohols
To quantitatively assess the relative reactivity of this compound, a competitive acylation experiment can be performed. This protocol is designed to provide a direct comparison of the reaction rates of different alcohols under identical conditions.
Objective: To determine the relative reactivity of this compound, ethanol, and 1-butanol in an acylation reaction with acetic anhydride.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
1-Butanol (anhydrous)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1.0 M solutions of this compound, ethanol, and 1-butanol in anhydrous dichloromethane.
-
Prepare a 1.0 M solution of acetic anhydride in anhydrous dichloromethane.
-
Prepare a 0.1 M solution of the internal standard in anhydrous dichloromethane.
-
-
Reaction Setup:
-
In a dry reaction vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the ethanol stock solution, and 1.0 mL of the 1-butanol stock solution.
-
Add 0.1 mL of the internal standard solution.
-
Add 0.5 mL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Place the vial in a temperature-controlled bath at 25°C and allow it to equilibrate.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding 0.5 mL of the acetic anhydride stock solution to the reaction vial. Start a timer immediately.
-
At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1 M solution of sodium bicarbonate.
-
-
Sample Analysis:
-
Extract the quenched aliquot with 1 mL of dichloromethane.
-
Analyze the organic layer by GC-FID to determine the concentration of the unreacted alcohols and the corresponding acetate esters.
-
-
Data Analysis:
-
Calculate the conversion of each alcohol at each time point.
-
Plot the concentration of each alcohol versus time to determine the initial reaction rates.
-
The relative reactivity can be determined by comparing the initial rates of consumption of each alcohol.
-
Visualizing the Reaction and Workflow
Diagram 1: Esterification of this compound
Caption: Reaction scheme for the esterification of this compound.
Diagram 2: Experimental Workflow for Comparative Acylation
Caption: Workflow for the competitive acylation experiment.
Conclusion
This compound, as a primary alcohol, is anticipated to be highly reactive in common alcohol-based transformations. Its reactivity is likely comparable to or greater than that of simple primary alcohols like ethanol and propanol in reactions such as esterification, owing to the potential for intramolecular catalysis by the tertiary amine group. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling researchers to make data-driven decisions in their synthetic endeavors. The steric accessibility of the primary hydroxyl group, combined with the electronic influence of the piperazine ring, makes this compound a versatile building block in medicinal chemistry and materials science.
References
A Comparative Guide to Purity Validation of 1-(3-Hydroxypropyl)-4-methylpiperazine
This guide provides a detailed comparison of analytical methodologies for determining the purity of 1-(3-Hydroxypropyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with comparisons to Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate analytical technique for their specific needs.
Introduction to Purity Analysis of this compound
This compound (CAS: 5317-33-9) is a tertiary amine and an alcohol, which presents unique challenges for analysis.[1][2][3][4][5][6] Its high polarity and lack of a significant UV chromophore make standard reversed-phase HPLC with UV detection problematic. Therefore, alternative detection methods or derivatization are often necessary.[7] Potential impurities may arise from its synthesis, which commonly involves the reaction of N-methylpiperazine and 3-bromo-1-propanol, and could include residual starting materials or by-products.[1] This guide explores suitable analytical methods to ensure the purity and quality of this important chemical entity.
High-Performance Liquid Chromatography (HPLC) Method
Given the analyte's properties, an HPLC method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is highly suitable. These detectors do not require the analyte to have a chromophore. An alternative approach is derivatization to introduce a UV-active moiety, but this adds complexity to the sample preparation. The method detailed below utilizes a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
CAD Settings: Evaporation Temperature: 35°C, Gas (Nitrogen) Pressure: 35 psi
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Working Solutions: Perform serial dilutions from the stock solutions to create calibration standards ranging from 0.01 mg/mL to 1.5 mg/mL.
-
Comparative Analytical Methods
While HPLC with universal detection is a powerful technique, other methods like Gas Chromatography (GC) and Quantitative NMR (qNMR) offer viable alternatives for purity assessment.
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, typically with a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: Agilent 8890 GC system or equivalent with FID.
-
Column: DB-17 or similar mid-polarity column (e.g., (50%-Phenyl)-methylpolysiloxane), 30 m x 0.32 mm, 0.5 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Temperatures:
-
Inlet: 250°C (Split ratio: 20:1)
-
Detector: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve standards and samples in methanol or isopropanol.
qNMR is an absolute method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9][10][11][12] It is a primary analytical method that does not require a reference standard of the analyte itself.[11]
Experimental Protocol: ¹H qNMR
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid or another suitable certified standard with non-overlapping peaks.
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
-
Procedure:
-
Accurately weigh the internal standard and the this compound sample into an NMR tube.[13]
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.[9]
-
Performance Comparison
The following tables summarize the comparative performance of the three analytical methods based on typical validation parameters.
Table 1: Method Comparison
| Parameter | HPLC-CAD | GC-FID | ¹H qNMR |
| Principle | Chromatographic separation with aerosol-based detection | Chromatographic separation with flame ionization detection | Nuclear magnetic resonance signal intensity |
| Specificity | High | High | Very High |
| LOD/LOQ | Low ng range | Low ng range | µg range |
| Analysis Time | ~15 min per sample | ~20 min per sample | ~10 min per sample |
| Sample Prep | Simple dissolution | Simple dissolution | Precise weighing required |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Quantitation | External Standard | External Standard | Absolute (Internal Standard) |
Table 2: Quantitative Performance Data (Illustrative)
| Parameter | HPLC-CAD | GC-FID | ¹H qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Absolute Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| LOD | ~5 ng/mL | ~10 ng/mL | ~0.1 mg/mL |
| LOQ | ~15 ng/mL | ~30 ng/mL | ~0.3 mg/mL |
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC with a universal detector (e.g., CAD) is a robust and versatile method suitable for routine quality control in a regulated environment. It offers high sensitivity and is compatible with a wide range of potential impurities.
-
GC-FID is a reliable and cost-effective alternative, particularly if the potential impurities are also volatile and thermally stable. It is a well-established technique in many analytical laboratories.[8]
-
qNMR serves as an excellent primary method for the certification of reference standards or for obtaining a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[10][11]
For comprehensive quality control, employing two orthogonal methods (e.g., HPLC and GC, or HPLC and qNMR) can provide a higher degree of confidence in the purity assessment.
References
- 1. This compound | 5317-33-9 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 5317-33-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. hakon-art.com [hakon-art.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 1-(3-Hydroxypropyl)-4-methylpiperazine against structurally related alternatives. By presenting key experimental data and protocols, this document serves as a comprehensive resource for the structural confirmation of this important synthetic compound.
Introduction
This compound is a piperazine derivative with applications as a synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. Accurate structural confirmation is paramount to ensure the identity and purity of such compounds. This guide outlines the use of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to unequivocally determine the structure of this compound. For comparative purposes, spectroscopic data for N-methylpiperazine and 1-(3-aminopropyl)-4-methylpiperazine are also presented.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two alternative piperazine derivatives. This allows for a clear comparison of the influence of the N-substituent on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | -CH₂-CH₂-CH₂OH | 1.70 | quintet | 2H |
| -N-CH₃ | 2.26 | singlet | 3H | |
| Piperazine ring protons | 2.35-2.60 | multiplet | 8H | |
| -N-CH₂-CH₂- | 2.60 | triplet | 2H | |
| -CH₂-OH | 3.77 | triplet | 2H | |
| -OH | 4.09 | broad singlet | 1H | |
| N-Methylpiperazine | -N-CH₃ | 2.31 | singlet | 3H |
| Piperazine ring protons (-CH₂-N(CH₃)-CH₂-) | 2.41 | triplet | 4H | |
| Piperazine ring protons (-CH₂-NH-CH₂-) | 2.87 | triplet | 4H | |
| -NH | 1.49 | singlet | 1H | |
| 1-(3-Aminopropyl)-4-methylpiperazine | -CH₂-CH₂-CH₂NH₂ | 1.55 | quintet | 2H |
| -N-CH₃ | 2.20 | singlet | 3H | |
| Piperazine ring protons & -N-CH₂-CH₂- | 2.25-2.45 | multiplet | 10H | |
| -CH₂-NH₂ | 2.68 | triplet | 2H | |
| -NH₂ | 1.41 | broad singlet | 2H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ) ppm (Predicted for target compound) |
| This compound | -N-CH₃ | ~46.1 |
| Piperazine ring carbons (-C-N(CH₃)-C-) | ~55.1 | |
| Piperazine ring carbons (-C-N(propyl)-C-) | ~53.0 | |
| -N-CH₂- | ~57.9 | |
| -CH₂-CH₂-OH | ~26.8 | |
| -CH₂-OH | ~60.5 | |
| N-Methylpiperazine | -N-CH₃ | 46.1 |
| Piperazine ring carbons (-C-N(CH₃)-C-) | 55.1 | |
| Piperazine ring carbons (-C-NH-C-) | 46.9 | |
| 1-(3-Aminopropyl)-4-methylpiperazine | -N-CH₃ | 46.0 |
| Piperazine ring carbons (-C-N(CH₃)-C-) | 55.1 | |
| Piperazine ring carbons (-C-N(propyl)-C-) | 53.4 | |
| -N-CH₂- | 57.0 | |
| -CH₂-CH₂-NH₂ | 30.7 | |
| -CH₂-NH₂ | 42.0 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch | ~3400 (broad) |
| C-H stretch | ~2800-3000 | |
| C-N stretch | ~1100-1300 | |
| N-Methylpiperazine | N-H stretch | ~3300 (sharp) |
| C-H stretch | ~2800-3000 | |
| C-N stretch | ~1100-1300 | |
| 1-(3-Aminopropyl)-4-methylpiperazine | N-H stretch | ~3300-3400 (two bands for -NH₂) |
| C-H stretch | ~2800-3000 | |
| C-N stretch | ~1100-1300 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 158.14 | 100, 84, 71, 58 |
| N-Methylpiperazine | 100.09 | 85, 70, 56, 42 |
| 1-(3-Aminopropyl)-4-methylpiperazine | 157.16 | 100, 84, 70, 58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectra, resulting in single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples were analyzed as a KBr pellet, prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) was used, with an electron beam energy of 70 eV. This method produces a molecular ion and a series of characteristic fragment ions.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z value.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
assessing the stability of 1-(3-Hydroxypropyl)-4-methylpiperazine under different conditions
For researchers, scientists, and drug development professionals, understanding the chemical stability of building blocks like 1-(3-Hydroxypropyl)-4-methylpiperazine is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides a framework for assessing the stability of this compound under various stress conditions, compares its key properties with potential alternatives, and offers detailed experimental protocols for conducting a comprehensive stability analysis.
While specific forced degradation studies on this compound are not extensively documented in publicly available literature, the known chemistry of the piperazine scaffold allows for a predictive assessment of its stability profile. Piperazine and its derivatives are generally recognized for their relative thermal stability compared to other amines, though they are susceptible to degradation under oxidative and certain hydrolytic conditions.[1][2][3]
Physicochemical Properties: A Comparative Overview
The decision to use this compound often involves weighing its physicochemical properties against those of other linkers or scaffolds. The presence of a tertiary amine and a primary alcohol offers specific advantages in terms of solubility and synthetic handles. Below is a comparison with a piperidine-based analogue and a Boc-protected piperazine derivative.
| Property | This compound | 1-(3-Hydroxypropyl)piperidine | tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate |
| CAS Number | 5317-33-9 | 3643-98-3 | 132710-90-8 |
| Molecular Formula | C₈H₁₈N₂O | C₈H₁₇NO | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 158.24 g/mol | 143.24 g/mol | 244.33 g/mol |
| Boiling Point | 75-78°C @ 0.5 mmHg | ~236°C @ 760 mmHg | Not available |
| pKa (Predicted) | ~8.5-9.5 (tertiary amine) | ~10.5-11.5 | Not applicable (Boc-protected amine) |
| Predicted logP | -0.5 to 0.5 | 1.0 to 1.5 | 1.5 to 2.0 |
| Key Features | Two basic nitrogens, hydrophilic side chain, synthetic handle (-OH) | Single basic nitrogen, more lipophilic than piperazine analog | Protected amine for selective synthesis, more lipophilic |
Potential Stability Profile and Degradation Pathways
Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[4] Based on the known behavior of piperazine derivatives, the stability of this compound can be assessed under several conditions.
-
Hydrolytic Stability : The molecule is expected to be stable against hydrolysis as it lacks readily hydrolyzable functional groups like esters or amides. However, extreme pH conditions at elevated temperatures could potentially catalyze degradation.
-
Oxidative Stability : The tertiary amine centers of the piperazine ring are susceptible to oxidation.[5] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides. The mechanism often involves an electron transfer to form reactive species.[5] Degradation products for other piperazine systems under oxidative stress have included N-formylpiperazine, ethylenediamine, and piperazinone.[6][7]
-
Thermal Stability : Piperazine derivatives are known to be relatively robust against thermal stress.[2] Degradation at high temperatures (e.g., >80°C) might occur, potentially through de-alkylation or other complex reactions.[5]
-
Photostability : While the core structure does not contain a significant chromophore, photostability should be confirmed according to ICH Q1B guidelines, as impurities or interactions within a formulation could lead to photodegradation.
Below is a diagram illustrating the general workflow for conducting a forced degradation study.
The following diagram illustrates potential degradation sites on the this compound molecule based on known piperazine chemistry.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[8]
Preparation of Solutions
-
Stock Solution : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Control Sample : Dilute the stock solution with the same solvent to a working concentration (e.g., 0.1 mg/mL) and keep it protected from light at a controlled temperature (e.g., 4°C).
Acid and Base Hydrolysis
-
Transfer an aliquot of the stock solution into separate vials.
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[4]
-
At specified time points, withdraw samples, neutralize them (base for the acid sample, acid for the base sample), and dilute to the working concentration for analysis.
-
If no degradation is observed, more strenuous conditions (e.g., higher acid/base concentration or temperature) may be applied.[4]
Oxidative Degradation
-
Transfer an aliquot of the stock solution into a vial.
-
Add an appropriate volume of hydrogen peroxide solution (e.g., 3% H₂O₂).[5]
-
Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute to the working concentration for analysis.
Thermal Degradation
-
Place a known quantity of the solid compound in a vial.
-
Expose the vial to elevated temperature in a stability chamber or oven (e.g., 80°C) for a defined period (e.g., 7 days).[5]
-
At specified time points, dissolve a portion of the solid in the solvent to the working concentration for analysis.
Photostability Testing
-
Expose the solid compound and a solution (at working concentration) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Prepare corresponding control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed samples against the dark controls.
Analytical Method
A stability-indicating HPLC method, typically using a C18 column with gradient elution and UV detection, should be developed and validated. The method must be able to separate the intact compound from all significant degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products to help elucidate their structures.[9]
Data Presentation
The results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability.
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | No. of Degradants | Observations |
|---|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 48 hours | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | Dry Heat | 7 days | 80°C | |||
| Photolytic (Solid) | ICH Q1B | ~1.2M lux-hr | Controlled |
| Photolytic (Solution) | ICH Q1B | ~1.2M lux-hr | Controlled | | | |
(This table should be filled with experimental data after performing the studies.)
Conclusion
A thorough understanding of the stability of this compound is paramount for its successful application in pharmaceutical development. While this specific molecule lacks extensive public stability data, a robust assessment can be performed by applying standard forced degradation protocols. The inherent stability of the piperazine ring suggests good thermal resilience, but careful evaluation of its susceptibility to oxidation is critical. By following the experimental protocols outlined in this guide, researchers can generate the necessary data to ensure formulation stability, predict potential degradants, and make informed decisions when comparing it with alternative chemical scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. ijrpp.com [ijrpp.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Pharmacological Profile of 1-(3-Hydroxypropyl)-4-methylpiperazine Derivatives and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of derivatives structurally related to 1-(3-Hydroxypropyl)-4-methylpiperazine. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this document synthesizes data from various studies on analogous piperazine-containing compounds. The objective is to offer a valuable resource for researchers engaged in the design and development of novel therapeutics by presenting key pharmacological data, experimental methodologies, and relevant signaling pathways.
The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of clinically successful drugs targeting the central nervous system (CNS) and other biological systems.[1][2] The introduction of various substituents to the piperazine ring allows for the fine-tuning of pharmacological properties, leading to compounds with diverse activities, including antimicrobial, anticancer, and psychotropic effects.[2] This guide focuses on derivatives exhibiting significant activity at opioid, dopamine, and serotonin receptors, key targets for a multitude of neurological and psychiatric disorders.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for several series of piperazine derivatives, highlighting their potency and selectivity for different receptor targets.
Table 1: Kappa Opioid Receptor Antagonist Activity of N-Substituted 3-Methyl-4-(3-hydroxyphenyl)piperazine Analogs
| Compound ID | N-Substituent | Kₑ (nM) at κ-opioid receptor | Reference |
| 11a | -CH₂-CH(CH₃)₂-CO-Benzene-O-Benzene | 3.37 | [3] |
| JDTic | (Structure not shown) | 0.02 | [3] |
Kₑ represents the equilibrium dissociation constant of an antagonist.
Table 2: Dopamine and Serotonin Receptor Agonist Activity of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives
| Compound ID | R Group | D₂ Receptor EC₅₀ (nM) | D₃ Receptor EC₅₀ (nM) | 5-HT₁ₐ Receptor EC₅₀ (nM) | Reference |
| 7b | 2,3-dichlorophenyl | 0.9 | 19 | 2.3 | |
| 34c | 2-methyl-5-chlorophenyl | 3.3 | 10 | 1.4 |
EC₅₀ represents the half-maximal effective concentration.
Table 3: Anti-tubercular Activity of Piperazine-Benzimidazole Derivatives
| Compound ID | R Group | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 1 | -H | >50 | |
| 2 | -NO₂ | 0.1 | |
| 3 | -Cl | 6.25 | |
| 4 | -OCH₃ | 25 | |
| Standard | Isoniazid | 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. Antagonists are evaluated by their ability to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, stimulated by a known agonist.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human μ, δ, or κ opioid receptor are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with the agonist (e.g., U69,593 for the κ-opioid receptor), varying concentrations of the antagonist test compound, and [³⁵S]GTPγS.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The antagonist equilibrium dissociation constants (Kₑ) are calculated using the Cheng-Prusoff equation.
Receptor Binding and Functional Assays for Dopamine and Serotonin Receptors
These assays determine the affinity and functional activity of compounds at specific receptor subtypes.
-
Cell Culture: HEK293 cells stably expressing the human D₂, D₃, or 5-HT₁ₐ receptors are used.
-
Binding Assays: Competition binding assays are performed using a radiolabeled ligand (e.g., [³H]spiperone for D₂/D₃, [³H]8-OH-DPAT for 5-HT₁ₐ) and increasing concentrations of the test compound. The inhibition constant (Kᵢ) is determined.
-
Functional Assays (e.g., cAMP accumulation): For Gᵢ-coupled receptors like D₂/D₃ and 5-HT₁ₐ, agonist activity is often measured by the inhibition of forskolin-stimulated cAMP accumulation. Cells are incubated with forskolin, a phosphodiesterase inhibitor, and the test compound. The amount of cAMP produced is then quantified using a suitable assay kit. The EC₅₀ values are calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay for Anti-tubercular Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard strain used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC is commonly used.
-
Assay Procedure: A serial dilution of the test compounds is prepared in a 96-well plate. A standardized inoculum of the bacteria is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling cascades of the target receptors is essential for elucidating the mechanism of action of the pharmacological agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the kappa opioid, dopamine D2, and serotonin 5-HT1A receptors, as well as a typical experimental workflow for drug screening.
Caption: A generalized experimental workflow for the discovery and development of novel pharmacological agents.
Caption: Simplified signaling pathway of the Kappa Opioid Receptor (KOR).[4][5][6]
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine: Evaluating Alternatives to 3-Bromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(3-hydroxypropyl)-4-methylpiperazine, a key intermediate in the development of various pharmaceutical agents, is conventionally achieved through the N-alkylation of 1-methylpiperazine with 3-bromo-1-propanol. While effective, the use of brominated reagents can present challenges related to cost, stability, and by-product formation. This guide provides an objective comparison of the traditional synthetic route with viable alternative methods, supported by experimental data and detailed protocols to inform reagent selection and process optimization.
Executive Summary
This guide details and compares three primary synthetic pathways for this compound:
-
N-Alkylation with 3-Bromo-1-propanol: The benchmark method, offering high yields but utilizing a more expensive and potentially less stable reagent.
-
N-Alkylation with 3-Chloro-1-propanol: A more cost-effective and atom-economical alternative, leveraging a readily available starting material. The lower reactivity of the chloride may necessitate slightly more forcing reaction conditions.
-
Conceptual Alternative Routes: Exploration of mechanistically distinct approaches, including the ring-opening of oxetane and reductive amination of 3-hydroxypropanal, which offer potential advantages in specific synthetic contexts.
The selection of an optimal synthetic route will depend on a careful consideration of factors such as raw material cost, reaction yield, purity requirements, and process safety.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| N-Alkylation | 1-Methylpiperazine, 3-Bromo-1-propanol | Toluene | Room Temp to 80 | Overnight + 2h | 86%[1] | High | Well-established, high yield[1] | Higher reagent cost, potential for impurities |
| N-Alkylation | 1-Methylpiperazine, 3-Chloro-1-propanol | Acetone/Water | 0 - Room Temp | 18h | ~65% (estimated) | Good | Lower reagent cost, readily available starting material for the reagent | Potentially lower yield, may require optimization |
| Oxetane Ring-Opening | 1-Methylpiperazine, Oxetane | Various | Various | Not specified | Not specified | Not specified | Potentially high atom economy, direct formation of the desired product | May require specific catalysts, limited reported examples for this specific transformation |
| Reductive Amination | 1-Methylpiperazine, 3-Hydroxypropanal, Reducing Agent | Various | Various | Not specified | Not specified | Not specified | Avoids the use of halogenated reagents, potentially milder conditions | Requires synthesis of 3-hydroxypropanal, potential for side reactions |
Experimental Protocols
Method 1: N-Alkylation with 3-Bromo-1-propanol
This procedure is based on a reported synthesis of this compound.[1]
Materials:
-
1-Methylpiperazine
-
3-Bromo-1-propanol
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 1-methylpiperazine (2.1 equivalents) in toluene in a round-bottom flask.
-
Slowly add 3-bromo-1-propanol (1 equivalent) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated salts.
-
Wash the filter cake thoroughly with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by Kugelrohr distillation to yield this compound as a colorless oil.[1]
Method 2: N-Alkylation with 3-Chloro-1-propanol (Proposed)
This proposed protocol is adapted from a similar synthesis of a substituted piperazine derivative. The yield is an estimate based on analogous reactions.
Materials:
-
1-Methylpiperazine
-
3-Chloro-1-propanol
-
Acetone
-
Water
-
Sodium hydroxide solution (25%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-methylpiperazine hydrochloride (1 equivalent) and 3-chloro-1-propanol (1 equivalent) in a mixture of water and acetone in a round-bottom flask.
-
Cool the stirred mixture to 0-10°C using an ice bath.
-
Slowly add a 25% aqueous solution of sodium hydroxide dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation or chromatography.
Mandatory Visualization
Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation synthesis.
References
Evaluating the Performance of 1-(3-Hydroxypropyl)-4-methylpiperazine-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also profoundly influences the overall stability, solubility, and pharmacokinetic profile of the conjugate. This guide provides a comprehensive evaluation of 1-(3-Hydroxypropyl)-4-methylpiperazine-based linkers, comparing their performance with common alternatives and presenting supporting experimental data and protocols.
Executive Summary
This compound-based linkers offer a compelling combination of properties for the construction of ADCs and PROTACs. The core piperazine structure imparts rigidity, which can be advantageous for maintaining optimal spatial orientation between the binding domains, potentially leading to enhanced biological activity. Furthermore, the presence of two nitrogen atoms in the piperazine ring can improve the aqueous solubility of the entire molecule, a common challenge in drug development. The 3-hydroxypropyl and 4-methyl substitutions provide additional handles for modulating physicochemical properties. While direct head-to-head quantitative performance data for this specific linker against close structural analogs is limited in publicly available literature, this guide consolidates known data for piperazine-containing linkers and provides a framework for its evaluation.
Data Presentation: Comparative Analysis of Linker Characteristics
The following tables summarize the key characteristics of this compound-based linkers in comparison to other commonly used linker classes.
| Linker Type | Key Structural Feature(s) | Expected Advantages | Potential Disadvantages |
| This compound | Rigid piperazine core, hydroxyl group, tertiary amine | - Enhanced aqueous solubility via protonation of nitrogens.[1][][3] - Conformational rigidity can improve binding affinity.[4] - Hydroxyl group offers potential for further functionalization and improved hydrophilicity. - Generally high metabolic stability.[4][5] | - Lack of direct, extensive comparative performance data. - Potential for complex metabolism due to multiple functional groups. |
| Piperidine-based Linkers | Rigid piperidine core | - High metabolic stability.[4] - Conformational rigidity.[4] | - Lower aqueous solubility compared to piperazine.[1] |
| Flexible Polyethylene Glycol (PEG) Linkers | Linear ether chain | - High hydrophilicity, significantly improves solubility.[4] - Flexible nature can accommodate various binding orientations. | - Can be susceptible to oxidation by cytochrome P450 enzymes.[4] - May lead to shorter in vivo half-life due to metabolic instability.[4] |
| Flexible Alkyl Linkers | Linear hydrocarbon chain | - Generally more stable to oxidation than PEG linkers.[4] - Can improve cell permeability. | - Hydrophobic nature may decrease aqueous solubility. |
Performance Data of Piperazine-Containing PROTACs
While specific data for this compound is not available, the following table illustrates the impact of linker composition on the performance of BRD4-targeting PROTACs containing a piperazine moiety. This data highlights the general utility of piperazine-based linkers.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Piperazine-Alkyl Hybrid | 15 | >90 |
| PROTAC 2 | Piperazine-PEG Hybrid | 25 | >90 |
| PROTAC 3 | Piperazine-Aromatic | 5 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. (Note: This table is a representative summary based on general findings in the field and does not represent specific, directly comparable molecules.)
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of linker performance. Below are methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker-containing conjugate in plasma from different species (e.g., human, mouse) by monitoring the degradation of the parent compound over time.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test conjugate (e.g., 10 mM in DMSO).
-
Incubation: Thaw frozen plasma at 37°C. Initiate the reaction by adding the conjugate stock solution to the pre-warmed plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is below 1%.
-
Time Points: Incubate the mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately stop the reaction by adding three to four volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the samples to precipitate plasma proteins and centrifuge at high speed.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent conjugate.
-
Data Analysis: Plot the percentage of the remaining conjugate against time. Calculate the half-life (t½) from the degradation curve.[5]
Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, denature the proteins, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Stability Assay
Caption: A typical experimental workflow for evaluating linker stability in plasma.
Conclusion
The this compound linker presents a promising scaffold for the development of next-generation targeted therapies. Its inherent rigidity and potential for enhanced aqueous solubility address key challenges in the design of PROTACs and ADCs. The hydroxyl and methyl functional groups offer further opportunities for fine-tuning physicochemical properties. While direct comparative data remains a current limitation, the established advantages of piperazine-containing linkers, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to evaluate and optimize conjugates incorporating this versatile linker. Future studies focusing on systematic structure-activity relationship analyses will be invaluable in fully elucidating the performance benefits of this specific linker architecture.
References
A Comparative Cytotoxicity Analysis of Novel Compounds Derived from 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the cytotoxic potential of a novel, hypothetically synthesized compound derived from 1-(3-Hydroxypropyl)-4-methylpiperazine, benchmarked against established chemotherapeutic agents. The objective is to provide a framework for evaluating the in vitro efficacy of new chemical entities in oncology drug discovery. This document includes a proposed synthetic route, comparative cytotoxicity data, detailed experimental protocols for standard assays, and visualizations of the experimental workflow and a key cell death signaling pathway.
Hypothetical Synthesis of Novel Compound (HMPC-1)
To explore the potential of this compound as a scaffold for novel cytotoxic agents, a hypothetical derivative, designated HMPC-1 (3-(4-methylpiperazin-1-yl)propyl 4-nitrobenzoate) , was conceived. The synthesis involves a straightforward esterification of the primary alcohol of the starting material with 4-nitrobenzoyl chloride, a common reaction in medicinal chemistry to introduce a potentially bioactive aromatic moiety.
Figure 1: Hypothetical synthesis of HMPC-1.
Data Presentation: Comparative In Vitro Cytotoxicity
The cytotoxic activity of the hypothetical compound HMPC-1 was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). Its performance is compared with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. The data, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), is summarized in the table below. Note that IC50 values for Doxorubicin and Cisplatin are presented as ranges to reflect the variability observed across different studies and experimental conditions.[1]
| Compound | Cancer Cell Line | IC50 (µM) |
| HMPC-1 (Hypothetical) | MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 25.2 | |
| HeLa (Cervical) | 18.5 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | ~0.1 - 2.0[1] |
| A549 (Lung) | ~0.5 - 5.0[1] | |
| HeLa (Cervical) | ~0.1 - 2.9[1][2] | |
| Cisplatin (Reference) | MCF-7 (Breast) | ~5.0 - 20.0 |
| A549 (Lung) | ~2.0 - 15.0 | |
| HeLa (Cervical) | ~1.0 - 29.0[3] |
Experimental Protocols
Detailed methodologies for two standard cytotoxicity assays, the MTT assay and the Sulforhodamine B (SRB) assay, are provided below. These protocols are widely used to determine the cytotoxic effects of novel compounds.[4]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (HMPC-1) and reference drugs (Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye Sulforhodamine B.[11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test and reference compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[12]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[13]
-
96-well microtiter plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (without removing the culture medium) to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the supernatant and wash the plates five times with tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[12][13] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[13] Air-dry the plates again.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[9][13]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in compound-induced cell death.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
Establishing Robust Analytical Standards for 1-(3-Hydroxypropyl)-4-methylpiperazine and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative overview of analytical methodologies for 1-(3-Hydroxypropyl)-4-methylpiperazine, a piperazine derivative of interest in biochemical research.[1] The following sections detail experimental protocols, present comparative performance data, and offer visual workflows to aid in the selection and implementation of appropriate analytical standards.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound and its derivatives is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of piperazine compounds.[2][3]
Table 1: Performance Comparison of Analytical Methods for Piperazine Derivatives
| Parameter | HPLC-UV with Derivatization | GC-MS |
| Linearity (R²) | ≥0.9991[2] | ≥0.9995[2] |
| Limit of Detection (LOD) | 0.50–1.20 µg/kg[2] | 0.4 µg/kg[2] |
| Limit of Quantification (LOQ) | 1.80–3.50 µg/kg[2] | 1.0 µg/kg[2] |
| Accuracy (% Recovery) | 79.64–99.77%[2] | 102.93–111.46%[2] |
| Precision (%RSD) | 1.14–5.63%[2] | 4.57–5.28%[2] |
Note: The data presented is based on studies of various piperazine derivatives and serves as a representative comparison. Method performance for this compound may vary and requires specific validation.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable analytical data. Below are representative protocols for HPLC-UV and GC-MS analysis, as well as a protocol for forced degradation studies to assess the stability of this compound.
1. HPLC-UV Method with Pre-column Derivatization
Piperazine derivatives often lack a strong UV chromophore, necessitating derivatization to enhance their detection by UV spectroscopy.[4][5] 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent that reacts with the secondary amine groups of piperazines to form a stable, UV-active product.[4][5]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent[4][5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
This compound reference standard
-
NBD-Cl
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4][5]
-
UV Detection: Wavelength will depend on the absorption maximum of the NBD-derivative of this compound.
Sample Preparation (Derivatization):
-
Prepare a standard solution of this compound in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the this compound solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[4]
-
Cool the solution and dilute it with the mobile phase before injection.
2. GC-MS Method
GC-MS offers high sensitivity and specificity for the identification and quantification of volatile and thermally stable compounds. Derivatization may also be employed to improve the chromatographic properties of piperazine derivatives.[6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical column: Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[7]
GC Conditions:
-
Injector Temperature: 250°C[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]
-
Oven Temperature Program: Initial temperature of 75°C, hold for 1 min, ramp to 180°C at 20°C/min, hold for 3 min, then ramp to 320°C at 20°C/min and hold for 7 min.[7]
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Ion Source Temperature: 230°C[7]
-
Scan Range: m/z 29–600[7]
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent such as acetonitrile.[3]
-
If derivatization is required, common agents include silylating or acylating reagents.[6]
3. Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9][10] These studies involve subjecting the compound to various stress conditions.
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.[8]
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.[8]
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for an extended period.[8]
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[9]
Following exposure to these stress conditions, the samples should be analyzed by a validated stability-indicating method, such as the HPLC-UV or GC-MS method described above, to identify and quantify any degradation products.
Visualizing Analytical Workflows
Graphical representations of experimental workflows and logical relationships can enhance understanding and facilitate decision-making in the laboratory.
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Caption: Forced degradation pathways for stability assessment.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(3-Hydroxypropyl)-4-methylpiperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. While specific data for this compound may vary slightly between suppliers, similar piperazine derivatives are classified as corrosive and may cause severe skin burns and eye damage.[1][2] Some are also considered flammable liquids.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is essential when handling this compound:
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in a manner that ensures safety and complies with all relevant regulations.
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, chemically compatible, and properly sealed waste container.
-
Crucially, do not mix this waste with other chemicals or solvents to prevent potentially hazardous reactions.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols (e.g., corrosive).[3]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide them with accurate information about the waste, including its composition and quantity.
-
Never dispose of this compound down the drain. [4]
-
-
Record Keeping:
-
Maintain detailed records of the generated waste, including the quantity and the date of generation.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[3]
Quantitative Data for Transportation
For logistical and transportation purposes, the following data for a closely related and structurally similar compound, classified as a corrosive amine liquid, is provided. This information is critical for ensuring compliant transportation for disposal.
| Property | Value |
| UN Number | UN2735 |
| UN Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. |
| Transport Hazard Class | 8 (Corrosive) |
| Packing Group | III |
Note: This data is based on transport information for similar corrosive amine compounds and should be confirmed with your EHS office or disposal vendor.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3-Hydroxypropyl)-4-methylpiperazine
Essential Safety and Handling Guide for 1-(3-Hydroxypropyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 5317-33-9). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a chemical compound used in biochemical research.[1][2] While a complete hazard profile has not been fully investigated, it is known to be an irritant and may be harmful by ingestion and inhalation.[3] The material is irritating to mucous membranes and the upper respiratory tract.[3]
Hazard Symbols:
-
GHS07 (Irritant)
Hazard Statements:
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles are required.[3] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required.[3] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing is required.[3] |
| Chemical-Resistant Boots | Recommended.[3] | |
| Respiratory Protection | Fume Hood | Use only in a chemical fume hood.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a safety shower and eye wash station are readily available.[3]
- Work exclusively within a properly functioning chemical fume hood to ensure adequate ventilation.[3]
- Keep the container tightly closed when not in use.[3]
2. Handling the Chemical:
- Avoid contact with eyes, skin, and clothing.[3]
- Do not breathe vapors or dust.[3]
- After handling, wash the skin immediately and thoroughly with generous quantities of running water and non-abrasive soap.[3]
3. Storage:
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[3]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of running water. Seek medical attention.[3]
-
Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the irritated skin with an emollient and seek medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, seek immediate medical advice.
Waste Disposal Plan
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to arrange for pickup.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing integrated safety measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
